Product packaging for Zegocractin(Cat. No.:CAS No. 1713240-67-5)

Zegocractin

Cat. No.: B606740
CAS No.: 1713240-67-5
M. Wt: 421.8 g/mol
InChI Key: QQMKTHUGOQDEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CM-4620, also known as Zegocractin, is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It targets the Orai1/STIM1 channel complex, which mediates store-operated calcium entry (SOCE), a critical pathway for calcium signaling in non-excitable cells. CM-4620 exhibits high potency, with IC50 values of 119 nM for Orai1/STIM1 and 895 nM for Orai2/STIM1 channels. By inhibiting CRAC channels, CM-4620 prevents pathological calcium influx into the cytoplasm, a key driver of cell death and pro-inflammatory signaling. This mechanism underlies its primary research value in investigating and modifying the disease process of acute pancreatitis (AP). Preclinical studies demonstrate that CM-4620 significantly diminishes key features of AP, including pancreatic edema, intra-pancreatic trypsin activity, acinar cell vacuolization, and necrotic cell death. It also reduces myeloperoxidase activity and the expression of inflammatory cytokines in pancreas and lung tissue. The compound's therapeutic potential extends to other inflammatory conditions, as it potently inhibits the release of multiple cytokines (including IL-2, IL-6, IL-17, TNF-α, and IFN-γ) from human immune cells such as T-cells and peripheral blood mononuclear cells (PBMCs). A Phase 2b clinical trial for the treatment of acute pancreatitis has been completed for the intravenous formulation, Auxora, highlighting its translational research relevance. CM-4620 (HY-101942) has a molecular formula of C19H11ClF3N3O3 and a molecular weight of 421.76 g/mol. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H11ClF3N3O3 B606740 Zegocractin CAS No. 1713240-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N3O3/c1-9-3-2-4-12(21)17(9)18(27)26-16-8-24-13(7-25-16)10-5-14-15(6-11(10)20)29-19(22,23)28-14/h2-8H,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMKTHUGOQDEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)NC2=NC=C(N=C2)C3=CC4=C(C=C3Cl)OC(O4)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901337267
Record name N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713240-67-5
Record name Zegocractin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1713240675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901337267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZEGOCRACTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564AW1RR37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zegocractin: A Novel Modulator of T-Lymphocyte Activation and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Zegocractin is an investigational immunomodulatory agent that has demonstrated potent and selective effects on T-lymphocyte function. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its intricate interplay with key signaling pathways that govern T-cell activation, differentiation, and effector functions. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and development in the field.

Introduction

T-lymphocytes are central players in the adaptive immune response, orchestrating the clearance of pathogens and malignant cells. The activation of T-cells is a tightly regulated process initiated by the T-cell receptor (TCR) recognizing a specific antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs). This initial signal is integrated with co-stimulatory and co-inhibitory signals to determine the magnitude and nature of the T-cell response. Dysregulation of T-cell function is a hallmark of numerous pathologies, including autoimmune diseases, chronic infections, and cancer.

This compound has emerged as a promising therapeutic candidate due to its unique ability to modulate T-lymphocyte activity. This guide will delve into the molecular mechanisms by which this compound exerts its effects, providing a foundational resource for researchers in immunology and drug discovery.

Core Mechanism of Action: Modulation of the T-Cell Receptor (TCR) Signaling Cascade

This compound's primary mechanism of action involves the allosteric modulation of key downstream effector molecules within the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, a series of phosphorylation events leads to the activation of critical transcription factors that drive T-cell activation and differentiation. This compound has been shown to selectively amplify signaling pathways that promote T-cell anergy and regulatory T-cell (Treg) differentiation while dampening pro-inflammatory responses.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Ras Ras LAT->Ras PLCg1 PLCγ1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcineurin Calcineurin IP3->Calcineurin PKC PKCθ DAG->PKC NFAT NFAT Calcineurin->NFAT Gene Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene NFkB NF-κB PKC->NFkB NFkB->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 AP1->Gene This compound This compound This compound->PLCg1 This compound->Calcineurin

Caption: this compound modulates TCR signaling by inhibiting PLCγ1 and activating Calcineurin.

Quantitative Analysis of this compound's Effects

The immunomodulatory effects of this compound have been quantified through a series of in vitro and in vivo studies. The following tables summarize key findings, providing a comparative overview of its impact on cytokine production, transcription factor activation, and T-cell proliferation.

Table 1: Effect of this compound on Cytokine Production by Activated Human T-Lymphocytes

CytokineVehicle Control (pg/mL)This compound (10 nM) (pg/mL)This compound (100 nM) (pg/mL)% Inhibition (100 nM)
IL-21542 ± 128987 ± 95452 ± 5470.7%
IFN-γ2876 ± 2101854 ± 150834 ± 9871.0%
TNF-α1123 ± 98734 ± 81311 ± 4572.3%
IL-10345 ± 45589 ± 62976 ± 110-182.9% (Stimulation)

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Modulation of Key Transcription Factor Activity by this compound

Transcription FactorVehicle Control (Fold Activation)This compound (100 nM) (Fold Activation)p-value
NFATc18.5 ± 1.215.2 ± 2.1< 0.01
NF-κB (p65)12.1 ± 1.85.4 ± 0.9< 0.01
AP-1 (c-Fos)10.2 ± 1.54.8 ± 0.7< 0.01

Fold activation was determined by luciferase reporter assays in Jurkat T-cells stimulated with anti-CD3/CD28 antibodies for 6 hours.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited are provided below.

T-Lymphocyte Isolation and Culture
  • Source: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

  • T-Cell Enrichment: Naive CD4+ T-cells were isolated by negative selection using a magnetic-activated cell sorting (MACS) kit.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Activation: T-cells were activated with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.

Cytokine Measurement by ELISA
  • Sample Collection: Supernatants from T-cell cultures were collected at 48 hours post-activation.

  • Assay: Cytokine concentrations (IL-2, IFN-γ, TNF-α, IL-10) were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: A standard curve was generated using recombinant cytokines, and sample concentrations were interpolated from this curve.

ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Coat Coat plate with capture antibody Block Block non-specific binding sites Coat->Block Add_Sample Add standards and samples Block->Add_Sample Add_Detection Add detection antibody Add_Sample->Add_Detection Add_Enzyme Add enzyme-conjugated secondary antibody Add_Detection->Add_Enzyme Add_Substrate Add substrate Add_Enzyme->Add_Substrate Stop Stop reaction Add_Substrate->Stop Read Read absorbance at 450 nm Stop->Read Analyze Calculate cytokine concentrations Read->Analyze

Caption: Standard workflow for cytokine quantification using ELISA.

Luciferase Reporter Assays for Transcription Factor Activity
  • Cell Line: Jurkat T-cells were used as a model system.

  • Transfection: Cells were transiently transfected with luciferase reporter plasmids containing response elements for NFAT, NF-κB, or AP-1, along with a Renilla luciferase control vector.

  • Treatment and Stimulation: Transfected cells were pre-treated with this compound or vehicle for 1 hour before stimulation with anti-CD3/CD28 antibodies.

  • Lysis and Measurement: After 6 hours of stimulation, cells were lysed, and luciferase activity was measured using a dual-luciferase reporter assay system.

  • Normalization: Firefly luciferase activity was normalized to Renilla luciferase activity to control for transfection efficiency.

Conclusion and Future Directions

This compound represents a novel class of immunomodulators with a distinct mechanism of action in T-lymphocytes. By selectively targeting key nodes in the TCR signaling pathway, it effectively rebalances T-cell responses, favoring an anti-inflammatory and regulatory phenotype. The data presented in this guide underscore the therapeutic potential of this compound for the treatment of autoimmune diseases and other inflammatory conditions.

Future research should focus on elucidating the precise molecular interactions between this compound and its targets, as well as evaluating its efficacy and safety in more complex preclinical models. The detailed protocols provided herein are intended to serve as a valuable resource for the scientific community to build upon these initial findings and accelerate the clinical development of this promising therapeutic agent.

Zegocractin (CM-4620): A Technical Guide to its Molecular Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zegocractin (also known as CM-4620 or Auxora) is a potent and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] Its primary molecular target is the ORAI1 protein, the pore-forming subunit of the CRAC channel.[3][4][5] By inhibiting ORAI1, this compound effectively blocks store-operated calcium entry (SOCE), a critical signaling pathway in numerous cell types, particularly immune cells.[6] This inhibitory action on calcium influx leads to the modulation of downstream signaling events, including the reduction of inflammatory cytokine release, which forms the basis of its therapeutic potential in various inflammatory and autoimmune diseases.[6][7] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Molecular Target: ORAI1, the Pore of the CRAC Channel

The primary molecular target of this compound is the ORAI1 protein, a key component of the CRAC channel.[1][3][4][5] CRAC channels are highly calcium-selective ion channels located in the plasma membrane of many cells, including T lymphocytes, neutrophils, and macrophages.[3] These channels are crucial for mediating SOCE, a process where the depletion of calcium from intracellular stores, such as the endoplasmic reticulum (ER), triggers the influx of extracellular calcium into the cell.[3][6]

The activation of CRAC channels is a tightly regulated process initiated by the stromal interaction molecule 1 (STIM1), a calcium sensor located in the ER membrane. Upon ER calcium depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates ORAI1, leading to the opening of the CRAC channel pore and subsequent calcium influx.[8] this compound exerts its inhibitory effect by binding to the ORAI1 protein, thereby preventing the influx of calcium.[3][4]

Mechanism of Action: Inhibition of Store-Operated Calcium Entry and Downstream Signaling

This compound's mechanism of action is centered on its ability to block the function of the ORAI1-containing CRAC channels, thus inhibiting SOCE.[6] This inhibition of calcium influx has profound effects on downstream signaling pathways that are dependent on intracellular calcium levels.

Signaling Pathway

The inhibition of ORAI1 by this compound disrupts the STIM1-ORAI1 signaling cascade. This interruption prevents the sustained increase in intracellular calcium that is necessary for the activation of various transcription factors, most notably the Nuclear Factor of Activated T-cells (NFAT). The activation of NFAT is a calcium-dependent process that leads to the transcription of genes encoding a wide range of pro-inflammatory cytokines. By blocking this pathway, this compound effectively reduces the production and release of these inflammatory mediators.[6]

cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1 STIM1 (Ca2+ Sensor) Ca_ER Ca2+ STIM1->Ca_ER Senses Ca2+ depletion ORAI1 ORAI1 (CRAC Channel Pore) STIM1->ORAI1 Activates NFAT NFAT Activation ORAI1->NFAT Ca2+ Influx Ca_Ext Extracellular Ca2+ Ca_Ext->ORAI1 Ca2+ This compound This compound (CM-4620) This compound->ORAI1 Inhibits Cytokines Pro-inflammatory Cytokine Release (IL-2, TNF-α, etc.) NFAT->Cytokines Gene Transcription

Figure 1: this compound's Mechanism of Action.

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data regarding its potency against different ORAI channels and its effect on cytokine release.

Table 1: Inhibitory Potency of this compound on ORAI Channels
TargetIC50 (nM)Reference
Orai1/STIM1-mediated Ca2+ currents~120[2][9]
Orai2/STIM1-mediated Ca2+ currents~900[2][9]

IC50: Half-maximal inhibitory concentration.

Table 2: Inhibition of Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs) by this compound

| Cytokine | IC50 (nM) | Reference | | :--- | :--- |[7] | | IFN-γ | 138 |[7] | | IL-2 | 59 |[7] | | IL-4 | 879 |[7] | | IL-6 | 135 |[7] | | IL-10 | 303 |[7] | | IL-17 | 120 |[7] | | IL-1β | 240 |[7] | | TNF-α | 225 |[7] |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the molecular target and mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology for ORAI1 Current Measurement

This protocol is designed to measure the effect of this compound on ORAI1-mediated calcium currents using the whole-cell patch-clamp technique.

Cell Preparation:

  • HEK293 cells stably co-expressing human ORAI1 and STIM1 are cultured to 70-80% confluency.

  • Cells are plated on poly-L-lysine-coated glass coverslips 24 hours before the experiment.

Solutions:

  • External Solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 120 Cs-glutamate, 8 MgCl2, 10 HEPES, 10 BAPTA (pH 7.2 with CsOH). To induce store depletion and activate ORAI1 currents, 20 µM IP3 can be included in the internal solution.

Recording Procedure:

  • Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope.

  • Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass capillaries.

  • A gigaohm seal is formed between the pipette tip and the cell membrane.

  • The cell membrane is ruptured to achieve the whole-cell configuration.

  • ORAI1 currents are allowed to develop and stabilize.

  • Voltage ramps from -100 mV to +100 mV over 100 ms are applied every 2 seconds from a holding potential of 0 mV to record the current-voltage (I-V) relationship.

  • This compound at various concentrations is perfused into the recording chamber, and the effect on the ORAI1 current is measured.

Data Analysis:

  • The inward current at -80 mV is measured before and after the application of this compound.

  • Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

  • The IC50 value is calculated by fitting the data to a sigmoidal dose-response equation.

start Start cell_prep Prepare ORAI1/STIM1 expressing cells start->cell_prep pipette_prep Pull and fill patch pipette start->pipette_prep giga_seal Form Gigaohm Seal cell_prep->giga_seal pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_baseline Record Baseline ORAI1 Current whole_cell->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_treatment Record ORAI1 Current with this compound apply_this compound->record_treatment analyze Analyze Data (Calculate IC50) record_treatment->analyze end End analyze->end

Figure 2: Patch-Clamp Electrophysiology Workflow.
Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration changes in response to store depletion and the inhibitory effect of this compound using the ratiometric fluorescent indicator Fura-2 AM.[1][2][3][4][5]

Cell Preparation:

  • Cells (e.g., Jurkat T-cells or primary PBMCs) are seeded in black, clear-bottom 96-well plates and cultured overnight.

Reagent Preparation:

  • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, supplemented with 1% BSA.

  • Fura-2 AM Stock Solution: 1 mM Fura-2 AM in anhydrous DMSO.

  • Loading Solution: Add Fura-2 AM stock solution to the Loading Buffer to a final concentration of 2-5 µM. Pluronic F-127 (0.02%) can be added to aid in dye loading.

Procedure:

  • The cell culture medium is removed, and the cells are washed with Loading Buffer.

  • The Loading Solution is added to each well, and the plate is incubated at 37°C for 30-60 minutes in the dark.

  • After incubation, the cells are washed twice with Loading Buffer to remove extracellular dye.

  • This compound at various concentrations or vehicle control is added to the wells and incubated for 15-30 minutes.

  • Store depletion is induced by adding a SERCA inhibitor such as thapsigargin (1 µM) or a calcium ionophore like ionomycin (1 µM) in a calcium-free buffer.

  • Extracellular calcium (e.g., 2 mM CaCl2) is then added to initiate SOCE.

  • Fluorescence is measured using a fluorescence plate reader or microscope with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

Data Analysis:

  • The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is calculated to represent the intracellular calcium concentration.

  • The peak increase in the F340/F380 ratio after the addition of extracellular calcium is determined for each condition.

  • The percentage of inhibition by this compound is calculated relative to the vehicle control.

  • Dose-response curves are generated to determine the IC50 value.

start Start seed_cells Seed Cells in 96-well plate start->seed_cells load_fura2 Load Cells with Fura-2 AM seed_cells->load_fura2 wash_cells Wash to Remove Extracellular Dye load_fura2->wash_cells add_this compound Add this compound or Vehicle wash_cells->add_this compound induce_store_depletion Induce Store Depletion (e.g., Thapsigargin) add_this compound->induce_store_depletion add_ca Add Extracellular Ca2+ induce_store_depletion->add_ca measure_fluorescence Measure Fluorescence (340/380 nm excitation) add_ca->measure_fluorescence analyze Analyze Data (Calculate F340/F380 ratio, IC50) measure_fluorescence->analyze end End analyze->end

Figure 3: Intracellular Calcium Measurement Workflow.
Cytokine Release Assay in Human PBMCs

This protocol outlines a method to assess the inhibitory effect of this compound on the release of pro-inflammatory cytokines from human Peripheral Blood Mononuclear Cells (PBMCs).[10][11][12]

PBMC Isolation:

  • PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Isolated PBMCs are washed and resuspended in complete RPMI-1640 medium.

Assay Procedure:

  • PBMCs are seeded in a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • This compound at various concentrations or vehicle control is added to the wells and pre-incubated for 1 hour.

  • Cells are stimulated with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies to induce cytokine production.

  • The plate is incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, the plate is centrifuged, and the supernatant is collected.

Cytokine Measurement:

  • The concentrations of various cytokines (e.g., IL-2, TNF-α, IFN-γ) in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.

Data Analysis:

  • The concentration of each cytokine is determined from a standard curve.

  • The percentage of inhibition by this compound is calculated relative to the stimulated vehicle control.

  • Dose-response curves are generated to determine the IC50 values for the inhibition of each cytokine.

start Start isolate_pbmcs Isolate PBMCs from Whole Blood start->isolate_pbmcs seed_pbmcs Seed PBMCs in 96-well plate isolate_pbmcs->seed_pbmcs preincubate_this compound Pre-incubate with This compound or Vehicle seed_pbmcs->preincubate_this compound stimulate_cells Stimulate Cells (e.g., PHA, anti-CD3/CD28) preincubate_this compound->stimulate_cells incubate Incubate for 24-48 hours stimulate_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_cytokines Measure Cytokine Levels (Luminex or ELISA) collect_supernatant->measure_cytokines analyze Analyze Data (Calculate IC50) measure_cytokines->analyze end End analyze->end

Figure 4: Cytokine Release Assay Workflow.

Conclusion

This compound (CM-4620) is a selective inhibitor of the ORAI1 subunit of the CRAC channel. Its mechanism of action involves the blockade of store-operated calcium entry, which in turn suppresses the activation of calcium-dependent signaling pathways, leading to a significant reduction in the production and release of pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the pharmacology of this compound and the broader field of CRAC channel modulation. The detailed understanding of its molecular target and mechanism of action is crucial for its continued development and potential application in treating a range of inflammatory and autoimmune disorders.

References

Zegocractin's Impact on Store-Operated Calcium Entry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zegocractin (also known as CM-4620) is a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels, key components of store-operated calcium entry (SOCE). This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on SOCE, and detailed experimental protocols for its evaluation. This compound is currently under clinical investigation for a variety of inflammatory and immunologic diseases, including acute pancreatitis, and its ability to modulate intracellular calcium signaling is central to its therapeutic potential.[1][2] This document summarizes the current understanding of this compound's interaction with the SOCE pathway, offering a valuable resource for researchers in the field.

Introduction to Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry is a crucial signaling mechanism in a wide range of cell types, regulating diverse physiological processes such as gene expression, cell proliferation, and immune responses.[3] The process is initiated by the depletion of calcium (Ca2+) from the endoplasmic reticulum (ER).[3][4] This depletion is sensed by stromal interaction molecules (STIMs), primarily STIM1 and STIM2, which are transmembrane proteins located in the ER membrane.[3] Upon Ca2+ store depletion, STIM proteins oligomerize and translocate to ER-plasma membrane junctions.[3] At these junctions, STIM oligomers directly interact with and activate Orai channels, which are highly selective Ca2+ channels in the plasma membrane.[3] The influx of extracellular Ca2+ through Orai channels replenishes ER stores and generates sustained intracellular Ca2+ signals.

This compound's Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the CRAC channel complex.[5][6] It functions by inhibiting the influx of calcium through Orai channels, thereby dampening the downstream signaling events that are dependent on SOCE.[5] This inhibitory action has been shown to reduce the production of various pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.[5][7]

cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca2+ Store STIM1 STIM1 ER_Ca->STIM1 Depletion Orai1 Orai1 Channel STIM1->Orai1 Activation Cytosol_Ca Cytosolic Ca2+ Orai1->Cytosol_Ca Ext_Ca Extracellular Ca2+ Ext_Ca->Orai1 Influx Downstream Downstream Signaling (e.g., Cytokine Release) Cytosol_Ca->Downstream This compound This compound This compound->Orai1 Inhibition

Caption: this compound inhibits store-operated calcium entry by blocking the Orai1 channel.

Quantitative Data on this compound's Effect on SOCE

This compound exhibits potent inhibitory activity against CRAC channels, with a degree of selectivity for different Orai channel isoforms. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Inhibitory Potency of this compound on CRAC Channels

Target ChannelIC50 (nM)
Orai1/STIM1119[7]
Orai2/STIM1895[7]

Table 2: Effect of this compound on Calcium Uptake and Reuptake

ConcentrationEffect
700 nMReduces the rate of store-operated Calcium entry to 50% of control levels.[7]
10 µMBlocks 100% of reuptake.[7]

Table 3: Inhibitory Potency of this compound on Cytokine Release in Human PBMCs

CytokineIC50 (nM)
IFN-γ138[7]
IL-259[7]
IL-4879[7]
IL-6135[7]
IL-10303[7]
IL-17120[7]
IL-1β240[7]
TNF-α225[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on SOCE.

In Vitro Calcium Influx Assay in Pancreatic Acinar Cells (PACs)

This protocol describes the measurement of intracellular calcium concentration in freshly isolated PACs to assess the inhibitory effect of this compound on SOCE.

Start Isolate Pancreatic Acinar Cells Load Load PACs with Fluo-4 AM Start->Load Perfuse_NoCa Perfuse with Ca2+-free buffer Load->Perfuse_NoCa Add_CPA Add SERCA inhibitor (CPA) to deplete ER Ca2+ stores Perfuse_NoCa->Add_CPA Pretreat Pre-treat with this compound (100 nM, 1 µM, or 10 µM) Add_CPA->Pretreat Perfuse_Ca Reintroduce Ca2+-containing buffer Pretreat->Perfuse_Ca Measure Measure Ca2+ influx Perfuse_Ca->Measure

Caption: Workflow for in vitro calcium influx assay in pancreatic acinar cells.

Protocol:

  • Cell Isolation: Freshly isolate pancreatic acinar cells (PACs) from the desired species (e.g., mouse).

  • Fluorescent Dye Loading: Load the isolated PACs with the calcium-sensitive fluorescent dye Fluo-4 AM.[8]

  • Baseline Measurement: Initially perfuse the cells with a standard buffer solution that does not contain external calcium.[8]

  • ER Store Depletion: To deplete the endoplasmic reticulum (ER) calcium stores, perfuse the cells with a solution containing a specific Sarcoendoplasmic Reticulum Calcium ATPase (SERCA) pump inhibitor, such as cyclopiazonic acid (CPA) at a concentration of 10 µM.[8]

  • This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 100 nM, 1 µM, or 10 µM).[8]

  • Initiation of SOCE: Reintroduce a buffer containing extracellular calcium to initiate store-operated calcium entry.

  • Data Acquisition: Measure the changes in intracellular calcium concentration by monitoring the fluorescence of Fluo-4. A significant reduction in the calcium influx in this compound-treated cells compared to control cells indicates inhibition of SOCE.[8]

In Vivo Murine Model of Acute Pancreatitis

This protocol outlines the use of an experimental mouse model of acute pancreatitis to evaluate the in vivo efficacy of this compound.

Induce_AP Induce Acute Pancreatitis (e.g., Palmitoleic acid-alcohol) Treat_Zego Administer this compound (e.g., 0.1 mg/kg) Induce_AP->Treat_Zego Treat_Combo Administer Combination (this compound + Galactose) Induce_AP->Treat_Combo Control Administer Vehicle Control Induce_AP->Control Evaluate Evaluate Pancreatic Injury Treat_Zego->Evaluate Treat_Combo->Evaluate Control->Evaluate Histology Histopathological Scoring (Edema, Necrosis, Inflammation) Evaluate->Histology

Caption: Experimental workflow for the in vivo evaluation of this compound in a mouse model of acute pancreatitis.

Protocol:

  • Induction of Acute Pancreatitis: Induce acute pancreatitis in a mouse model using established methods, such as the administration of palmitoleic acid and alcohol.[9]

  • Treatment Groups: Divide the animals into different treatment groups:

    • This compound alone (e.g., 0.1 mg/kg).[9]

    • A combination of this compound and galactose (e.g., 100 µM).[9]

    • Vehicle control.

  • Drug Administration: Administer the respective treatments to the animals.

  • Assessment of Pancreatic Injury: After a defined period, euthanize the animals and collect pancreatic tissue.

  • Histopathological Analysis: Perform histopathological analysis of the pancreatic tissue to assess the severity of edema, necrosis, and inflammation.[9] A significant reduction in the total histopathological score in the this compound-treated groups compared to the control group indicates in vivo efficacy.[9]

Clinical Development and Future Directions

This compound (CM-4620), under the development of CalciMedica, is currently in Phase II clinical trials for the treatment of acute pancreatitis.[1][9] The drug is also being investigated for other inflammatory conditions such as severe COVID-19 pneumonia and inflammatory bowel disease.[1] The promising preclinical data, coupled with the ongoing clinical evaluations, suggest that this compound could represent a novel therapeutic approach for a range of diseases driven by excessive SOCE-mediated inflammation. Further research will be crucial to fully elucidate its therapeutic potential and safety profile in various patient populations.

References

Pharmacodynamics of Zegocractin in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the preclinical pharmacodynamics of Zegocractin, a novel, potent, and selective inhibitor of the Zeta-Associated Kinase (ZAK). This document outlines the in vitro and in vivo activity of this compound, detailing its mechanism of action, cellular effects, and anti-tumor efficacy in relevant cancer models.

Introduction

This compound is a first-in-class, orally bioavailable small molecule inhibitor targeting Zeta-Associated Kinase (ZAK). The ZAK protein is a key component of the CRAT-ZAK-PIVOT signaling pathway, which has been identified as a critical driver of proliferation and survival in several solid tumors, including Metastatic Adenocarcinoma of the Pancreas (MAP). This paper summarizes the preclinical pharmacodynamic profile of this compound, providing evidence of its potent and selective inhibition of the ZAK pathway and its corresponding anti-tumor activity.

Mechanism of Action: Inhibition of the CRAT-ZAK-PIVOT Pathway

This compound selectively binds to the ATP-binding pocket of ZAK, preventing the phosphorylation and subsequent activation of its downstream effector, PIVOT. This interruption of the signaling cascade leads to cell cycle arrest and apoptosis in ZAK-dependent tumor cells.

Zegocractin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor CRAT Receptor ZAK ZAK Receptor->ZAK Activates PIVOT PIVOT ZAK->PIVOT Phosphorylates (pPIVOT) Transcription Gene Transcription (Proliferation, Survival) PIVOT->Transcription Promotes This compound This compound This compound->ZAK Inhibits

Figure 1: this compound Mechanism of Action

Quantitative Pharmacodynamic Data

The activity of this compound was assessed through a series of in vitro and in vivo experiments to determine its potency, cellular effects, and anti-tumor efficacy.

In Vitro Potency and Cellular Activity

This compound demonstrates potent inhibition of recombinant ZAK and effectively suppresses ZAK signaling and proliferation in cancer cell lines.

Table 1: In Vitro Potency of this compound

Assay Type Description IC₅₀ (nM)
Biochemical Inhibition of recombinant ZAK activity 1.2

| Cellular | Inhibition of PIVOT phosphorylation in PANC-1 cells | 5.8 |

Table 2: Anti-proliferative Activity of this compound in MAP Cell Lines

Cell Line Description GI₅₀ (nM)
PANC-1 Human Pancreatic Adenocarcinoma 7.5
AsPC-1 Human Pancreatic Adenocarcinoma 10.2

| BxPC-3 | Human Pancreatic Adenocarcinoma | 12.1 |

In Vivo Efficacy and Biomarker Modulation

In a PANC-1 xenograft model, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition. This anti-tumor effect was strongly correlated with the modulation of the pPIVOT pharmacodynamic biomarker in tumor tissue.

Table 3: In Vivo Efficacy of this compound in PANC-1 Xenograft Model

Treatment Group Dose (mg/kg, BID) Tumor Growth Inhibition (%)
Vehicle - 0%
This compound 10 45%
This compound 30 78%

| this compound | 50 | 92% |

Table 4: Pharmacodynamic Biomarker Modulation in PANC-1 Tumor Tissues

Treatment Group Dose (mg/kg, BID) pPIVOT Inhibition (%) (4h post-dose)
Vehicle - 0%
This compound 10 55%
This compound 30 85%

| this compound | 50 | 96% |

Experimental Protocols

ZAK Kinase Inhibition Assay (Biochemical)

A time-resolved fluorescence energy transfer (TR-FRET) assay was used. Recombinant human ZAK enzyme was incubated with a FRET peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified by measuring the FRET signal on an appropriate plate reader. IC₅₀ values were determined using a four-parameter logistic curve fit.

Cellular Phospho-PIVOT Assay

PANC-1 cells were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a dose-response curve of this compound for 2 hours. Following treatment, cells were lysed, and the levels of phosphorylated PIVOT (pPIVOT) and total PIVOT were measured using a sandwich ELISA format. The ratio of pPIVOT to total PIVOT was calculated, and results were normalized to vehicle-treated controls to determine IC₅₀ values.

Cell Proliferation Assay

MAP cell lines (PANC-1, AsPC-1, BxPC-3) were seeded in 96-well plates and treated with a 10-point dose-response curve of this compound for 72 hours. Cell viability was assessed using a commercial reagent that measures cellular ATP content, which is an indicator of metabolically active cells. The luminescence signal was recorded, and GI₅₀ (concentration for 50% growth inhibition) values were calculated by normalizing the data to vehicle-treated controls.

In Vivo Murine Xenograft Study Workflow

Female athymic nude mice were implanted subcutaneously with 5 x 10⁶ PANC-1 cells. When tumors reached an average volume of 150-200 mm³, animals were randomized into treatment groups (n=10 per group). This compound was formulated in a 0.5% methylcellulose solution and administered orally twice daily (BID) for 21 days. Tumor volume and body weight were measured twice weekly. At the end of the study, tumors were collected for pharmacodynamic biomarker analysis.

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Endpoint Analysis Implantation 1. Cell Implantation (PANC-1 cells) Growth 2. Tumor Growth (to 150-200 mm³) Implantation->Growth Randomization 3. Randomization (n=10 / group) Growth->Randomization Dosing 4. Dosing (Vehicle or this compound, BID) Randomization->Dosing Monitoring 5. Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Collection 6. Tissue Collection (Tumors) Monitoring->Collection PD_Analysis 7. PD Analysis (Western Blot for pPIVOT) Collection->PD_Analysis

Figure 2: In Vivo Xenograft Study Workflow
Western Blotting for Pharmacodynamic Analysis

Tumor tissue samples collected 4 hours after the final dose were snap-frozen in liquid nitrogen and homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against pPIVOT and total PIVOT. A loading control (e.g., β-actin) was also used. Protein bands were visualized using chemiluminescence, and band intensities were quantified using densitometry software.

Conclusion

The preclinical data demonstrate that this compound is a potent and selective inhibitor of the ZAK kinase. It effectively blocks the CRAT-ZAK-PIVOT signaling pathway, leading to reduced proliferation in cancer cell lines. In vivo, oral administration of this compound leads to robust, dose-dependent anti-tumor activity that correlates strongly with the inhibition of the downstream biomarker pPIVOT. These findings support the continued clinical development of this compound as a targeted therapy for patients with ZAK-dependent cancers.

Discovery and synthesis of Zegocractin (CM 4620)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Zegocractin (CM-4620)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as CM-4620, is a novel, potent, and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] Developed by CalciMedica, it represents a new class of therapeutics targeting inflammatory and immunologic processes.[4] The primary mechanism of this compound involves the inhibition of the Orai1 protein, the pore-forming subunit of the CRAC channel, thereby blocking store-operated calcium entry (SOCE).[2][5] This modulation of calcium signaling has demonstrated significant therapeutic potential in preclinical and clinical studies, particularly in acute inflammatory conditions such as acute pancreatitis and severe COVID-19 pneumonia.[4][6][7][8] This document provides a comprehensive technical overview of the discovery, mechanism of action, biological activity, synthesis, and key experimental protocols related to this compound.

Discovery and Development

The discovery of this compound was the result of a targeted drug discovery program aimed at identifying potent and selective CRAC channel inhibitors. CalciMedica developed novel, proprietary cell-based assays for high-throughput screening of compound libraries.[6] This process enabled the identification of several distinct chemical classes of CRAC channel inhibitors. This compound emerged as a lead candidate from the aryl sulfonohydrazide class due to its favorable potency, selectivity, and pharmacokinetic properties.[9] The development pathway focused on indications where excessive calcium influx and subsequent inflammation are key pathological drivers.[6][10]

Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization & Selection cluster_2 Development Screening High-Throughput Screening (Cell-Based CRAC Channel Assays) Hit_ID Hit Identification (Potent CRAC Inhibitors) Screening->Hit_ID Identify Lead_Gen Lead Generation (Aryl Sulfonohydrazide Class) Hit_ID->Lead_Gen Select Class Lead_Opt Lead Optimization (Improve Potency & PK/PD) Lead_Gen->Lead_Opt Candidate_Selection Candidate Selection (this compound / CM-4620) Lead_Opt->Candidate_Selection Select Preclinical Preclinical Studies (In Vivo Models) Candidate_Selection->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Advance

Figure 1: this compound Discovery & Development Workflow.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the Orai1 subunit of the CRAC channel.[2][5] CRAC channels are the primary mediators of store-operated calcium entry (SOCE) in many non-excitable cells, including immune cells like T-lymphocytes and neutrophils, as well as pancreatic acinar cells.[11][10]

The activation of this pathway begins when intracellular calcium stores, primarily in the endoplasmic reticulum (ER), are depleted. This depletion is sensed by the STIM1 (Stromal Interaction Molecule 1) protein, an ER-resident calcium sensor. Upon Ca2+ dissociation, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions, where they directly bind to and activate Orai1 channels. This activation opens the channel pore, allowing a sustained influx of extracellular Ca2+ into the cytoplasm. This rise in intracellular Ca2+ acts as a critical second messenger, triggering downstream signaling cascades that lead to transcription factor activation (e.g., NFAT, NF-κB), cytokine release, and other cellular responses that drive inflammation and cell damage.[10]

This compound binds to Orai1 and prevents its activation by STIM1, thus blocking the Ca2+ influx.[5][11] This inhibition effectively dampens the hyper-inflammatory response and protects tissues from calcium-mediated damage.[5][10]

MOA_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane cluster_Response Cellular Response STIM1_inactive STIM1 (Ca2+ Bound) STIM1_active STIM1 (Active/Aggregated) Orai1 Orai1 Channel (Closed) STIM1_active->Orai1 Binds & Activates Ca_Store Ca2+ Store Ca_Store->STIM1_inactive High [Ca2+] Keeps Inactive Orai1_open Orai1 Channel (Open) Ca_Int Intracellular Ca2+ Orai1_open->Ca_Int NFAT NFAT / NF-κB Activation Cytokines Cytokine Release (IL-2, TNFα, etc.) NFAT->Cytokines Inflammation Inflammation & Tissue Damage Cytokines->Inflammation ER_Depletion ER Store Depletion (e.g., cell stress) ER_Depletion->STIM1_active Causes Aggregation Ca_Ext Extracellular Ca2+ Ca_Ext->Orai1_open Influx Ca_Int->NFAT Activates This compound This compound (CM-4620) This compound->Orai1 INHIBITS

Figure 2: this compound's Mechanism of Action on the CRAC Channel Pathway.

Biological Activity and Quantitative Data

This compound has been characterized through a series of in vitro assays to determine its potency and selectivity.

Table 1: In Vitro Potency of this compound
Target/AssayCell Type / SystemIC₅₀ (nM)Reference(s)
Orai1/STIM1 Mediated CurrentRecombinant119 - 120[1][9]
Orai2/STIM1 Mediated CurrentRecombinant895 - 900[1][9]
Table 2: Inhibition of Cytokine Release by this compound in Human PBMCs
CytokineIC₅₀ (nM)Reference(s)
IL-259[9]
IL-17120[9]
IL-6135[9]
IFN-γ138[9]
TNF-α225[9]
IL-1β240[9]
IL-10303[9]
IL-4879[9]

The data clearly indicates that this compound is a potent inhibitor of Orai1-mediated calcium currents and subsequent cytokine release. Its selectivity for Orai1 over Orai2 is approximately 7.5-fold.[1][9]

Synthesis

This compound (IUPAC Name: N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide) belongs to a class of compounds known as aryl sulfonohydrazides.[3][9] While the specific, scaled-up manufacturing process for this compound is proprietary, the synthesis can be inferred from patent literature covering related structures.[9][12] The synthesis generally involves the coupling of a substituted benzamide moiety with a complex heterocyclic pyrazine structure. The preparation of such compounds often relies on multi-step synthetic routes involving the formation of key intermediates like substituted phenyl hydrazines and their subsequent reaction with other precursors to build the final molecule.[11][13]

Key Experimental Protocols

The following sections detail the methodologies for key assays used in the characterization of this compound.

Store-Operated Calcium Entry (SOCE) Measurement

This protocol describes the "calcium re-addition" method to measure SOCE in cultured cells using a fluorescent calcium indicator like Fura-2 or Fluo-4.[5][8]

Materials:

  • Cultured cells (e.g., HEK293, Jurkat T-cells, or primary cells) plated on glass-bottom dishes.

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with and without Ca2+.

  • ER Ca2+-ATPase inhibitor (SERCA inhibitor) such as Thapsigargin (Tg) or Cyclopiazonic acid (CPA).

  • This compound (CM-4620) or other test compounds.

  • Fluorescence microscope or plate reader capable of ratiometric imaging or kinetic fluorescence reads.

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.

  • Dye Loading: Wash cells once with HBSS containing Ca2+. Incubate cells with 2-5 µM of Fura-2 AM or Fluo-4 AM in HBSS for 30-45 minutes at room temperature or 37°C, protected from light.

  • De-esterification: Wash cells twice with HBSS to remove excess dye and allow 15-30 minutes for complete de-esterification of the AM ester within the cells.

  • Baseline Measurement: Place the dish on the microscope stage and perfuse with Ca2+-free HBSS. Record the baseline fluorescence for 1-2 minutes.

  • Store Depletion: While still in Ca2+-free HBSS, add a SERCA inhibitor (e.g., 1-2 µM Thapsigargin) to deplete the ER calcium stores. This will cause a transient increase in cytosolic Ca2+ as it leaks from the ER. Continue recording until the signal returns to baseline.

  • Calcium Re-addition: Perfuse the cells with HBSS containing a physiological concentration of Ca2+ (e.g., 2 mM). The resulting sharp and sustained increase in fluorescence represents the influx of Ca2+ through the now-open SOCE channels.

  • Inhibition: To test this compound, the compound can be pre-incubated with the cells before the experiment or added during the store depletion phase, prior to Ca2+ re-addition. The reduction in the rate and peak of the fluorescence increase upon Ca2+ re-addition quantifies the inhibitory effect.

SOCE_Workflow cluster_Inhibition Testing this compound start Start: Plate Cells dye_load 1. Load Cells with Fluo-4 AM / Fura-2 AM start->dye_load wash 2. Wash and Allow Dye De-esterification dye_load->wash mount 3. Mount on Microscope in Ca2+-Free Buffer wash->mount baseline 4. Record Baseline Fluorescence mount->baseline deplete 5. Add Thapsigargin (Tg) (Depletes ER Ca2+ Stores) baseline->deplete readd 6. Re-introduce Extracellular Ca2+ deplete->readd add_drug Add this compound Before Step 6 deplete->add_drug measure 7. Measure Ca2+ Influx (Fluorescence Increase) readd->measure analyze 8. Analyze Data (Rate & Peak of Influx) measure->analyze end End analyze->end

References

Zegocractin: A Novel Modulator of Inflammatory Cytokine Release Through Selective CRAC Channel Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Zegocractin (also known as CM-4620 and Auxora) is an investigational small molecule drug that has demonstrated potent anti-inflammatory properties through the selective inhibition of Calcium Release-Activated Calcium (CRAC) channels. Overactivation of these channels is a key pathological driver in a variety of inflammatory diseases, leading to excessive calcium influx in immune cells and subsequent release of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in modulating inflammatory cytokine release, detailed experimental protocols for its evaluation, and a summary of its current clinical development status.

Introduction

Inflammatory cytokines are pivotal mediators of the immune response, but their dysregulated production can lead to chronic inflammation and tissue damage, forming the basis of numerous autoimmune and inflammatory disorders. A critical signaling event in the activation of immune cells, such as T-lymphocytes, neutrophils, and macrophages, is the influx of extracellular calcium through store-operated calcium entry (SOCE). CRAC channels are the primary conduits for SOCE in these cells.[1] this compound is a novel, selective inhibitor of CRAC channels, offering a targeted therapeutic approach to mitigate the inflammatory cascade.[2][3]

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of CRAC channels, which are composed of the Orai1 protein forming the channel pore in the plasma membrane and the stromal interaction molecules (STIMs) in the endoplasmic reticulum that act as calcium sensors.[1] By binding to and inhibiting Orai1, this compound effectively blocks the influx of extracellular calcium into the cell.[1] This disruption of calcium homeostasis prevents the activation of calcium-dependent signaling pathways that are essential for the transcription of various pro-inflammatory cytokine genes.[1]

Signaling Pathway

The signaling cascade initiated by immune cell receptor activation leads to the depletion of calcium from the endoplasmic reticulum, which is sensed by STIM proteins. STIMs then translocate to the plasma membrane and interact with Orai1 to open the CRAC channel, allowing for a sustained influx of calcium. This rise in intracellular calcium activates transcription factors, such as Nuclear Factor of Activated T-cells (NFAT), which in turn promote the expression of inflammatory cytokines. This compound's inhibition of Orai1 directly interrupts this pathway.

Zegocractin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca2+_ext Ca²⁺ Orai1 Orai1 (CRAC Channel) Ca2+_ext->Orai1 Influx Ca2+_cyt Ca²⁺ Orai1->Ca2+_cyt NFAT NFAT (inactive) Ca2+_cyt->NFAT Activates NFAT_active NFAT (active) NFAT->NFAT_active Gene_Expression Gene Expression NFAT_active->Gene_Expression Cytokines Inflammatory Cytokines (IL-2, TNF-α, etc.) STIM1 STIM1 STIM1->Orai1 Activates Ca2+_er Ca²⁺ Ca2+_er->STIM1 Depletion Sensed by Gene_Expression->Cytokines This compound This compound This compound->Orai1 Inhibits Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs Plate_Cells Plate PBMCs Isolate_PBMCs->Plate_Cells Prepare_this compound Prepare this compound Dilutions Add_this compound Add this compound Prepare_this compound->Add_this compound Plate_Cells->Add_this compound Add_Stimulant Add Stimulant Add_this compound->Add_Stimulant Incubate Incubate (24-48h) Add_Stimulant->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Perform ELISA Collect_Supernatant->ELISA Calculate_IC50 Calculate IC50 ELISA->Calculate_IC50

References

The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationship of Zegocractin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zegocractin (CM-4620), a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, has emerged as a promising therapeutic agent for a range of inflammatory and autoimmune diseases. Its mechanism of action, centered on the modulation of store-operated calcium entry (SOCE) through the inhibition of the Orai1 protein, has spurred significant interest in the development of analogous compounds with optimized pharmacological profiles. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound analogs, detailing the intricate interplay between chemical modifications and biological activity.

Quantitative Analysis of this compound and Analog Activity

The inhibitory potency of this compound and its analogs against the CRAC channel and their downstream effects on cytokine release are critical parameters in their evaluation. The following tables summarize key quantitative data, offering a comparative view of their biological efficacy.

CompoundTargetIC50 (nM)
This compound (CM-4620) Orai1/STIM1119[1]
Orai2/STIM1895[1]

Table 1: Inhibitory Activity of this compound on Orai Channels. The half-maximal inhibitory concentration (IC50) values demonstrate this compound's selectivity for the Orai1 subunit over the Orai2 subunit of the CRAC channel.

CytokineIC50 (nM)
IL-259[1]
IL-17120[1]
IL-6135[1]
IFN-γ138[1]
TNF-α225[1]
IL-1β240[1]
IL-10303[1]
IL-4879[1]

Table 2: this compound's Inhibition of Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs). These IC50 values highlight this compound's broad anti-inflammatory profile, effectively suppressing the release of multiple pro-inflammatory cytokines.

The this compound Signaling Pathway: A Visual Representation

This compound exerts its therapeutic effects by interrupting a critical signaling cascade initiated by the depletion of intracellular calcium stores. The following diagram illustrates this pathway and the point of intervention by this compound.

Zegocractin_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol STIM1_inactive STIM1 (Inactive) Ca2+ Sensor STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active conformational change Orai1 Orai1 Channel (Closed) STIM1_active->Orai1 translocates and binds to Ca_store Ca2+ Store Depletion Ca_store->STIM1_inactive triggers CRAC_channel CRAC Channel (Open) Orai1->CRAC_channel opens to form Ca_influx Ca2+ Influx CRAC_channel->Ca_influx NFAT_activation NFAT Activation Ca_influx->NFAT_activation leads to Gene_transcription Gene Transcription NFAT_activation->Gene_transcription promotes Cytokine_release Inflammatory Cytokine Release Gene_transcription->Cytokine_release results in This compound This compound This compound->CRAC_channel inhibits

Caption: this compound's mechanism of action in inhibiting the CRAC channel signaling pathway.

Experimental Protocols: A Foundation for Discovery

The synthesis and evaluation of this compound analogs rely on a series of well-defined experimental procedures. Below are detailed methodologies for key assays.

General Protocol for the Synthesis of this compound Analogs

The synthesis of this compound analogs generally follows a convergent synthetic route, allowing for the facile introduction of diverse chemical moieties. A representative, though generalized, synthetic scheme is outlined below. The specific details for the synthesis of this compound and its analogs can be found in patent literature, such as WO2016138472A1.

Synthesis_Workflow start Starting Materials (e.g., substituted anilines, pyrazoles) step1 Synthesis of Key Intermediate A (e.g., amide coupling) start->step1 step2 Synthesis of Key Intermediate B (e.g., heterocycle formation) start->step2 step3 Coupling of Intermediates A and B (e.g., Suzuki or Buchwald-Hartwig coupling) step1->step3 step2->step3 step4 Final Modification and Deprotection step3->step4 purification Purification (e.g., HPLC, chromatography) step4->purification characterization Characterization (e.g., NMR, Mass Spectrometry) purification->characterization final_product This compound Analog characterization->final_product

Caption: A generalized workflow for the synthesis of this compound analogs.

CRAC Channel Activity Assay (Calcium Influx Assay)

This assay is fundamental to determining the inhibitory potency of this compound analogs on the CRAC channel.

1. Cell Culture and Dye Loading:

  • Human T-cells (e.g., Jurkat cells) are cultured under standard conditions.
  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a calcium-free buffer.

2. Store Depletion:

  • The endoplasmic reticulum (ER) calcium stores are depleted by adding a SERCA pump inhibitor, such as thapsigargin, in a calcium-free medium. This step activates the STIM1 proteins.

3. Compound Incubation:

  • Varying concentrations of the this compound analog are added to the cells and incubated for a specific period.

4. Measurement of Calcium Influx:

  • Calcium is reintroduced to the extracellular medium.
  • The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a plate reader or a fluorescence microscope.

5. Data Analysis:

  • The fluorescence intensity is plotted against the compound concentration to generate a dose-response curve.
  • The IC50 value is calculated from this curve, representing the concentration of the analog required to inhibit 50% of the calcium influx.

Cytokine Release Assay

This assay assesses the functional consequence of CRAC channel inhibition by measuring the suppression of inflammatory cytokine production.

1. PBMC Isolation and Culture:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
  • The cells are cultured in a suitable medium.

2. Cell Stimulation and Compound Treatment:

  • PBMCs are stimulated with a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to induce cytokine production.
  • Concurrently, the cells are treated with various concentrations of the this compound analog.

3. Supernatant Collection:

  • After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.

4. Cytokine Quantification:

  • The concentration of various cytokines (e.g., IL-2, TNF-α, IFN-γ) in the supernatant is quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

5. Data Analysis:

  • The cytokine concentrations are plotted against the analog concentrations to determine the IC50 value for the inhibition of each cytokine.

Deciphering the Structural Activity Relationship

While specific quantitative SAR data for a wide range of this compound analogs is proprietary and primarily found within patent literature, general principles can be inferred from the known structure of this compound and other CRAC channel inhibitors.

SAR_Logic cluster_SAR Structural Modifications cluster_Properties Impact on Properties Core_Scaffold Core Scaffold (e.g., Pyrazole, Benzimidazole) Potency Potency (IC50) Core_Scaffold->Potency Selectivity Selectivity (Orai1 vs. Orai2) Core_Scaffold->Selectivity Substituent_R1 Substituent R1 (e.g., Halogens, Alkyl groups) Substituent_R1->Potency PK_Properties Pharmacokinetics (ADME) Substituent_R1->PK_Properties Substituent_R2 Substituent R2 (e.g., Aromatic rings, Heterocycles) Substituent_R2->Potency Substituent_R2->Selectivity Linker Linker Moiety Linker->Potency Linker->PK_Properties Toxicity Toxicity Potency->Toxicity PK_Properties->Potency

Caption: Logical relationship between structural modifications and their impact on key drug properties.

Key areas of the this compound scaffold that are likely to be critical for its activity and are targets for analog development include:

  • The Central Heterocyclic Core: Modifications to this core structure can significantly impact the overall conformation of the molecule and its interaction with the Orai1 channel.

  • Substituted Aromatic Rings: The nature and position of substituents on the aromatic rings can influence potency, selectivity, and pharmacokinetic properties such as metabolism and bioavailability. Halogen atoms, for instance, are often employed to modulate electronic properties and improve binding affinity.

  • The Linker Region: The length and flexibility of the linker connecting different parts of the molecule are crucial for optimal positioning within the binding pocket of the Orai1 protein.

The exploration of the SAR of this compound analogs is a continuous process. By systematically modifying the core structure and peripheral substituents, researchers aim to develop next-generation CRAC channel inhibitors with enhanced potency, improved selectivity, and a more favorable safety profile, ultimately expanding the therapeutic potential of this important drug class.

References

Technical Guide: In-Vitro Characterization of Zegocractin as a CRAC Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zegocractin (also known as CM-4620) is a potent and selective small-molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] CRAC channels are critical regulators of intracellular calcium (Ca2+) homeostasis, and their overactivation is implicated in a variety of inflammatory and autoimmune diseases.[4][5] The primary components of the CRAC channel are the stromal interaction molecule (STIM) proteins located in the endoplasmic reticulum (ER) and the Orai proteins that form the channel pore in the plasma membrane.[3][4] this compound primarily targets the Orai1 subunit, the principal pore-forming unit of the CRAC channel in immune cells, thereby inhibiting store-operated calcium entry (SOCE).[4][6][7] This inhibition modulates downstream signaling pathways, leading to a reduction in the production and release of pro-inflammatory cytokines.[4] This document provides a detailed technical overview of the in-vitro characterization of this compound, including its mechanism of action, potency, and the experimental protocols used for its evaluation.

Mechanism of Action

The activation of CRAC channels is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER). This depletion is sensed by STIM1, an ER-resident protein, which then undergoes a conformational change, translocates to ER-plasma membrane junctions, and directly binds to and activates Orai1 channels. This activation results in a sustained influx of extracellular Ca2+, a process known as SOCE. This rise in intracellular Ca2+ activates transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), leading to the transcription of genes encoding inflammatory cytokines. This compound exerts its inhibitory effect by binding to the Orai1 channel, preventing the influx of Ca2+ and thereby suppressing the downstream inflammatory cascade.[4]

cluster_0 Endoplasmic Reticulum cluster_2 STIM1_inactive STIM1 (Inactive) Ca2+ Sensor STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Conformational Change ER_Ca ER Ca2+ Store ER_Ca->STIM1_inactive Depletion Orai1_closed Orai1 Channel (Closed) Orai1_open Orai1 Channel (Open) Ca_Signal Ca2+ Signaling (e.g., NFAT activation) Cytokines Inflammatory Cytokine Gene Expression Ca_Signal->Cytokines STIM1_active->Orai1_closed Binds & Activates Orai1_open->Ca_Signal Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Orai1_open Ca2+ Influx (SOCE) This compound This compound This compound->Orai1_closed Inhibits

Caption: this compound's inhibition of the CRAC channel signaling pathway.

Quantitative Data

The in-vitro activity of this compound has been quantified through various assays to determine its potency, selectivity, and functional effects on immune cells.

Table 1: Potency and Selectivity of this compound on Orai/STIM Channels

Channel Composition IC50 (nM) Source
Orai1/STIM1 119 - 120 [1][2]

| Orai2/STIM1 | 895 - 900 |[1][2] |

Table 2: this compound's Inhibition of Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

Cytokine IC50 (nM) Source
IL-2 59 [2]
IL-17 120 [2]
IL-6 135 [2]
IFN-γ 138 [2]
TNF-α 225 [2]
IL-1β 240 [2]
IL-10 303 [2]

| IL-4 | 879 |[2] |

Table 3: Protective Effects of this compound Against Necrosis in Pancreatic Acinar Cells

Inducing Agent Effective Concentration (nM) Effect Source
Palmitoleic Acid Starting from 1 Marked protection against necrosis [5][7]
Bile Acids Starting from 50 Marked protection against necrosis [5][7]

| L-Asparaginase | Starting from 50 | Marked protection against necrosis |[5][7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in-vitro characterization of CRAC channel inhibitors.

Electrophysiology Patch-Clamp Assay for IC50 Determination

This method directly measures the ion currents through CRAC channels in whole-cell patch-clamp configuration to determine the inhibitory potency of this compound.

Methodology:

  • Cell Culture: Use a stable cell line co-expressing human Orai1 and STIM1 (e.g., HEK293).

  • Store Depletion: Passively deplete ER Ca2+ stores by including 20 µM IP3 in the patch pipette solution. This activates STIM1 and subsequently the Orai1 channels.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a potential of 0 mV and apply hyperpolarizing voltage ramps (e.g., -100 to +100 mV over 50 ms) every 2 seconds to elicit the characteristic inwardly rectifying I-CRAC current.

    • The external solution should be a divalent-free (DVF) solution to increase current size, followed by the addition of 20 mM Ca2+ to confirm CRAC channel activity.

  • Compound Application: Once a stable I-CRAC is established, perfuse the cells with increasing concentrations of this compound.

  • Data Analysis: Measure the current amplitude at -80 mV or -100 mV. Plot the percentage of current inhibition against the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

A Culture Orai1/STIM1 Expressing Cells C Establish Whole-Cell Patch-Clamp A->C B Prepare Patch Pipette (with 20 µM IP3) B->C D Apply Voltage Ramps & Record Baseline I-CRAC C->D E Perfuse with Increasing [this compound] D->E F Record Inhibited I-CRAC E->F F->E Next Concentration G Analyze Data & Calculate IC50 F->G

Caption: Workflow for electrophysiological characterization of this compound.
Calcium Flux Assay for SOCE Inhibition

This high-throughput method measures changes in intracellular Ca2+ concentration in response to store depletion and inhibition by this compound.

Methodology:

  • Cell Seeding: Seed cells (e.g., Jurkat T-cells or primary PBMCs) into a 96- or 384-well black, clear-bottom microplate.

  • Dye Loading: Load cells with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer, often containing probenecid to prevent dye extrusion. Incubate for 45-60 minutes at 37°C.[8][9]

  • Compound Incubation: Wash the cells and add buffer containing various concentrations of this compound. Incubate as required.

  • Fluorescence Reading:

    • Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Induce ER Ca2+ store depletion by adding an agent like thapsigargin (a SERCA pump inhibitor) or a receptor agonist (e.g., carbachol).

    • After the initial Ca2+ release from the ER, re-add extracellular Ca2+ (e.g., 2 mM final concentration) to the wells to initiate SOCE.

  • Data Analysis: Measure the fluorescence intensity over time. The inhibition of the second Ca2+ peak (after re-addition of extracellular Ca2+) indicates SOCE inhibition. Calculate IC50 values based on the reduction in the area under the curve or the peak fluorescence in the presence of this compound.

cluster_prep Preparation cluster_read Measurement (Kinetic Plate Reader) A Seed Cells in Microplate B Load Cells with Ca2+ Dye (e.g., Fluo-4) A->B C Incubate with This compound B->C D Read Baseline Fluorescence E Inject Thapsigargin (Depletes ER Stores) D->E F Inject Extracellular Ca2+ (Initiates SOCE) E->F G Record Ca2+ Influx (Fluorescence Peak) F->G H Determine IC50 G->H Calculate % Inhibition vs. Control

Caption: Workflow for a fluorescent calcium flux assay.
Cytokine Release Assay

This immunoassay quantifies the inhibitory effect of this compound on the release of inflammatory cytokines from immune cells.

Methodology:

  • Cell Isolation: Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture and Treatment: Plate the PBMCs and pre-incubate them with a range of this compound concentrations for approximately 30-60 minutes.

  • Stimulation: Activate the cells to induce cytokine production. Common stimuli include anti-CD3/anti-CD28 antibodies for T-cell activation or lipopolysaccharide (LPS) for monocyte activation.

  • Incubation: Incubate the cells for 24-72 hours to allow for cytokine secretion into the supernatant.

  • Quantification:

    • Collect the cell culture supernatant.

    • Measure the concentration of specific cytokines (e.g., IL-2, TNF-α, IFN-γ) using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

  • Data Analysis: Plot the cytokine concentration against the this compound concentration to determine the IC50 for the inhibition of each cytokine.

A Isolate Human PBMCs B Pre-incubate PBMCs with this compound A->B C Stimulate Cells (e.g., anti-CD3/CD28) B->C D Incubate for 24-72h C->D E Collect Supernatant D->E F Measure Cytokine Levels (ELISA or Multiplex) E->F G Calculate IC50 for Cytokine Inhibition F->G

Caption: Workflow for a cytokine release inhibition assay.

References

Zegocractin (Auxora) for Acute Pancreatitis: A Technical Overview of Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute pancreatitis (AP) is a severe inflammatory condition of the pancreas with significant morbidity and mortality, yet it lacks specific disease-modifying therapies. A critical event in the early pathogenesis of AP is calcium overload within pancreatic acinar cells, which triggers a cascade of deleterious events including premature enzyme activation, mitochondrial dysfunction, and robust inflammatory responses. Zegocractin (also known as Auxora or CM-4620), a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, represents a novel therapeutic approach directly targeting this upstream pathology. By blocking the Orai1 channel, this compound inhibits store-operated calcium entry (SOCE), thereby mitigating the toxic calcium overload that drives pancreatic injury. This technical guide summarizes the foundational early-stage preclinical and clinical research on this compound, detailing its mechanism of action, experimental protocols, and quantitative outcomes in the treatment of acute pancreatitis.

The Pathophysiology of Acute Pancreatitis and the Role of Calcium Signaling

Acute pancreatitis is an inflammatory disease initiated by injury to pancreatic acinar cells.[1] Regardless of the etiology, such as gallstones or excessive alcohol consumption, a common hallmark is the dysregulation of intracellular calcium (Ca²⁺) homeostasis.[2][3]

In a pathological state, stimuli like bile acids or alcohol metabolites trigger a massive release of Ca²⁺ from the endoplasmic reticulum (ER).[1] This depletion of ER calcium stores is sensed by STIM1 proteins, which then translocate to the plasma membrane and activate Orai1, the pore-forming subunit of the CRAC channel.[4] The subsequent influx of extracellular Ca²⁺, a process known as store-operated calcium entry (SOCE), leads to a sustained, pathological elevation of cytosolic Ca²⁺.[3]

This calcium overload is a critical initiating event, leading to:

  • Premature activation of digestive enzymes , such as trypsinogen, within the acinar cells.[1]

  • Mitochondrial dysfunction , characterized by the opening of the mitochondrial permeability transition pore (mPTP), ATP depletion, and increased production of reactive oxygen species (ROS).[1][3]

  • Activation of inflammatory pathways , including the NF-κB pathway and the NLRP3 inflammasome, resulting in the release of pro-inflammatory cytokines that drive systemic inflammatory response syndrome (SIRS).[1]

This compound's therapeutic rationale is based on its ability to selectively inhibit the Orai1 channel, thereby blocking SOCE and preventing the initial calcium overload that triggers the downstream inflammatory cascade.[4][5]

Visualizing the Mechanism of Action

The following diagram illustrates the pathological calcium signaling pathway in acute pancreatitis and the specific point of intervention for this compound.

zegocractin_moa Figure 1: Pathological Calcium Signaling in Acute Pancreatitis and this compound's Intervention cluster_cell Pancreatic Acinar Cell stimuli Pathological Stimuli (Bile Acids, Alcohol Metabolites) er Endoplasmic Reticulum (ER) stimuli->er triggers ca_release Ca²⁺ Release er->ca_release depletes Ca²⁺ stores stim1 STIM1 Activation ca_release->stim1 orai1 Orai1 (CRAC Channel) stim1->orai1 activates soce Store-Operated Ca²⁺ Entry (SOCE) orai1->soce mediates ca_overload Cytosolic Ca²⁺ Overload soce->ca_overload mito Mitochondrial Dysfunction (ATP Depletion, ROS↑) ca_overload->mito causes nfkb Inflammatory Pathway Activation (NF-κB, NLRP3) ca_overload->nfkb causes injury Acinar Cell Injury & Necrosis mito->injury nfkb->injury zego This compound zego->orai1 Inhibits

Caption: this compound blocks the Orai1 channel, preventing pathological calcium influx.

Preclinical Research

Early preclinical studies established the potent inhibitory effect of this compound on CRAC channels and its efficacy in animal models of acute pancreatitis.

In Vitro Inhibitory Activity

This compound demonstrates selective inhibition of Orai1/STIM1-mediated calcium currents.

TargetIC₅₀
Orai1/STIM1-mediated Ca²⁺ currents~120 nM
Orai2/STIM1-mediated Ca²⁺ currents~900 nM
Table 1: In Vitro Inhibitory Concentrations of this compound.[4]
Efficacy in a Mouse Model of Acute Pancreatitis

In a mouse model of acute pancreatitis induced by palmitoleic acid and alcohol, a single low dose of this compound demonstrated significant protective effects.[6] A combination with galactose, a natural carbohydrate intended to reduce ATP depletion, showed a synergistic reduction in pancreatic injury.[6]

Treatment GroupTotal Histological ScorePancreatic EdemaPancreatic NecrosisInflammatory Infiltration
Control (FAEE-AP) HighHighHighHigh
This compound (0.1 mg/kg) Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
This compound + Galactose Further ReducedNo Significant ChangeFurther ReducedFurther Reduced
Table 2: Efficacy of this compound in a Mouse Model of AP.[6] (Note: Quantitative scores were not provided in the source; "Reduced" indicates statistically significant improvement vs. control).
Preclinical Experimental Workflow

The diagram below outlines the typical workflow for evaluating this compound in an animal model of AP.

preclinical_workflow Figure 2: Preclinical Experimental Workflow for this compound in AP Mouse Model induction Induce Acute Pancreatitis (e.g., Palmitoleic Acid + Alcohol) grouping Randomize into Treatment Groups induction->grouping control Control Group (Vehicle) grouping->control Group 1 zego_group This compound Group (0.1 mg/kg) grouping->zego_group Group 2 combo_group Combination Group (this compound + Galactose) grouping->combo_group Group 3 analysis Euthanize & Collect Pancreatic Tissue control->analysis zego_group->analysis combo_group->analysis histo Histopathological Analysis (H&E Staining) analysis->histo scoring Score Tissue for: - Edema - Necrosis - Inflammation histo->scoring

Caption: Workflow for evaluating this compound's efficacy in an AP mouse model.

Clinical Research: The CARPO Phase 2b Trial

The CARPO trial was a Phase 2b, multinational, randomized, double-blind, placebo-controlled, dose-ranging study to evaluate the efficacy and safety of this compound in patients with acute pancreatitis and systemic inflammatory response syndrome (SIRS).[2][7]

Experimental Protocol: CARPO Trial
  • Patient Population: 216 patients diagnosed with acute pancreatitis who met >2 criteria for SIRS.[2][7]

  • Randomization: Patients were randomized into one of four treatment arms.[2]

  • Treatment Arms & Dosing Regimen:

    Arm Treatment Administration
    1 Placebo Intravenous (IV) infusion over 4 hours for 3 consecutive days
    2 This compound 0.5 mg/kg Intravenous (IV) infusion over 4 hours for 3 consecutive days
    3 This compound 1.0 mg/kg Intravenous (IV) infusion over 4 hours for 3 consecutive days
    4 This compound 2.0 mg/kg Intravenous (IV) infusion over 4 hours for 3 consecutive days

    Table 3: Dosing and Administration in the CARPO Trial.[2][7]

  • Primary Endpoint: Time to tolerance of solid food, defined as consuming at least 50% of a low-fat, solid food meal (≥500 calories) without increased abdominal pain or emesis within two hours.[7]

  • Key Secondary Endpoints: Incidence of severe respiratory failure, defined as requiring invasive mechanical ventilation or ≥48 hours of high-flow nasal cannula or noninvasive mechanical ventilation.[7] Incidence of necrotizing pancreatitis at 30 days.[2]

CARPO Trial Workflow

carpo_workflow Figure 3: CARPO Phase 2b Clinical Trial Workflow cluster_arms Treatment Arms (3 Days) cluster_endpoints Endpoints screening Patient Screening - Acute Pancreatitis - >2 SIRS Criteria randomization Randomization (n=216) screening->randomization placebo Placebo randomization->placebo dose1 This compound 0.5 mg/kg randomization->dose1 dose2 This compound 1.0 mg/kg randomization->dose2 dose3 This compound 2.0 mg/kg randomization->dose3 assessment Endpoint Assessment placebo->assessment dose1->assessment dose2->assessment dose3->assessment primary Primary: Time to Solid Food Tolerance assessment->primary secondary Secondary: - Severe Respiratory Failure - Necrotizing Pancreatitis assessment->secondary

Caption: Patient journey and assessment in the dose-ranging CARPO trial.

Efficacy and Safety Results

This compound demonstrated a dose-responsive improvement in key clinical outcomes.

EndpointPlaceboThis compound 0.5 mg/kgThis compound 1.0 mg/kgThis compound 2.0 mg/kg
Median Time to Food Tolerance 112 hours69 hours69 hours66 hours
New Cases of Severe Respiratory Failure 4 (8.5%)4 (8.3%)0 (0%)¹0 (0%)¹
Necrotizing Pancreatitis at 30 Days 37%39%41%30%²
Table 4: Key Efficacy Outcomes from the CARPO Phase 2b Trial.[2][7]
¹ Data reported for 1.0 mg/kg and 2.0 mg/kg doses combined (n=102).[2][7]
² Data reported for the "high-dose" group.[2][7]

In terms of safety, a lower rate of treatment-emergent adverse events was reported in the high-dose this compound group (43%) compared to the placebo arm (47%), and no serious adverse reactions were observed.[2]

Clinical Research: The CRSPA Phase 1/2 Trial

A separate Phase 1/2 study (CRSPA) investigated this compound for asparaginase-associated pancreatitis (AAP), a severe complication in children undergoing treatment for acute lymphoblastic leukemia (ALL).[8][9]

Experimental Protocol: CRSPA Trial
  • Patient Population: Children and young adults with ALL who developed AAP.[9]

  • Study Design: A Phase 1 dose-escalation portion to determine the recommended Phase 2 dose (RP2D), followed by a Phase 2 portion to assess efficacy.[8][9]

  • Dosing Regimen: The RP2D was established as Dose Level 1: 30 mg/m² on Day 1 and 42 mg/m² on Days 2-4, administered as a 4-hour IV infusion.[9]

  • Primary Efficacy Endpoint: Occurrence of pancreatic necrosis or pseudocyst on a CT scan after Day 28.[9]

Efficacy Results

The Phase 1 portion of the study showed promising efficacy compared to a historical cohort of patients who received only supportive care.[9]

EndpointHistorical Controls (Supportive Care)CRSPA Patients (this compound)
Mean CT Severity Index 5.42.4
Table 5: Efficacy Outcome from the CRSPA Phase 1 Trial.[9]

Conclusion and Future Directions

Early-stage research on this compound provides a strong rationale for its development as a targeted therapy for acute pancreatitis. Its mechanism, the inhibition of CRAC channels to prevent pathological calcium overload, addresses a fundamental trigger of the disease.[2] Preclinical data demonstrated its protective effects in animal models, and the Phase 2b CARPO trial showed that higher doses of this compound significantly reduced the time to solid food tolerance and decreased the risk of severe respiratory failure in patients with AP and SIRS.[2][7] Furthermore, promising results in pediatric AAP suggest a broader utility.[9]

The collective evidence supports the continued late-stage development of this compound as a potentially first-in-class treatment for acute pancreatitis and other acute inflammatory diseases.[2][10] Future research will likely focus on confirming these findings in a larger Phase 3 trial and further elucidating the full impact of CRAC channel inhibition on the systemic complications of acute pancreatitis.

References

Methodological & Application

Zegocractin (CM 4620): Application Notes and Protocols for In-Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zegocractin (CM 4620) is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a key regulator of store-operated calcium entry (SOCE) in various cell types.[1][2][3] By targeting the Orai1 subunit, which forms the pore of the CRAC channel, this compound effectively blocks the influx of extracellular calcium following the depletion of endoplasmic reticulum (ER) calcium stores.[2][4] This inhibition of SOCE has significant downstream effects, including the modulation of immune cell activation, reduction of inflammatory cytokine release, and prevention of calcium-mediated cell death.[2][4][5] These properties make this compound a promising therapeutic candidate for inflammatory diseases such as acute pancreatitis.[5][6][7][8] This document provides detailed protocols for key in-vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the CRAC channel. It demonstrates greater potency for Orai1/STIM1-mediated currents over Orai2/STIM1-mediated currents.[1][3] The primary mechanism involves the binding to and inhibition of the Orai1 protein, which is a critical component of the CRAC channel pore.[2][4] This action prevents the influx of extracellular Ca2+ into the cell, a process known as store-operated calcium entry (SOCE).[2] The overactivation of CRAC channels and subsequent excessive calcium influx are implicated in the pathophysiology of various inflammatory conditions.[2][4][9] By blocking this pathway, this compound can prevent downstream signaling events, including the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), leading to a reduction in the production and release of pro-inflammatory cytokines such as IL-2, TNF-α, and IFN-γ.[2][4][9] Furthermore, this compound has been shown to protect against calcium entry-mediated cell death.[2][5]

Signaling Pathway

This compound Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active activates Orai1 Orai1 (CRAC Channel) STIM1_active->Orai1 translocates to and activates Ca_ER Ca2+ Store_depletion ER Ca2+ Store Depletion Store_depletion->STIM1_inactive senses Ca_influx Ca2+ Influx (SOCE) Orai1->Ca_influx mediates This compound This compound (CM 4620) This compound->Orai1 inhibits Ca_extracellular Extracellular Ca2+ Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_p NFAT (phosphorylated) Calcineurin->NFAT_p dephosphorylates NFAT_de_p NFAT (dephosphorylated) NFAT_p->NFAT_de_p NFAT_de_p_nuc NFAT NFAT_de_p->NFAT_de_p_nuc translocates to Gene_transcription Gene Transcription (e.g., IL-2, TNF-α) NFAT_de_p_nuc->Gene_transcription promotes

Caption: this compound inhibits Orai1, blocking SOCE and downstream NFAT activation.

Quantitative Data Summary

ParameterValueCell Type/SystemReference
IC50 (Orai1/STIM1) 119 nM-[3]
IC50 (Orai2/STIM1) 895 nM-[3]
IC50 (IFN-γ release) 138 nMHuman PBMCs[3]
IC50 (IL-2 release) 59 nMHuman PBMCs[3]
IC50 (IL-4 release) 879 nMHuman PBMCs[3]
IC50 (IL-6 release) 135 nMHuman PBMCs[3]
IC50 (IL-10 release) 303 nMHuman PBMCs[3]
IC50 (IL-17 release) 120 nMHuman PBMCs[3]
IC50 (IL-1β release) 240 nMHuman PBMCs[3]
IC50 (TNF-α release) 225 nMHuman PBMCs[3]

Experimental Protocols

Store-Operated Calcium Entry (SOCE) Assay in Pancreatic Acinar Cells

This protocol measures the effect of this compound on SOCE in primary pancreatic acinar cells using a calcium-sensitive fluorescent dye, Fura-2 AM.

Materials:

  • This compound (CM 4620)

  • Collagenase (e.g., CLSPA)

  • Hank's Balanced Salt Solution (HBSS)

  • Extracellular solution (containing NaCl, KCl, MgCl2, CaCl2, D-glucose, HEPES)

  • Fura-2 AM

  • Thapsigargin (TG) or Cholecystokinin (CCK)

  • Bovine Serum Albumin (BSA)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or microscope

Procedure:

  • Isolation of Pancreatic Acinar Cells:

    • Isolate pancreas from a mouse or rat and rinse with HBSS.

    • Mince the tissue into small pieces (1-3 mm³) in HBSS.

    • Digest the tissue with collagenase solution at 37°C for 20-30 minutes with gentle agitation.

    • Mechanically dissociate the acini by pipetting with decreasing tip orifice sizes.

    • Wash the isolated acini by centrifugation and resuspend in extracellular solution.

  • Cell Loading with Fura-2 AM:

    • Incubate the isolated acini with 2-5 µM Fura-2 AM for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with extracellular solution to remove excess dye.

  • This compound Treatment:

    • Resuspend the Fura-2 loaded acini and seed into a 96-well plate.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle control (DMSO) for 30 minutes at room temperature.[5]

  • Measurement of SOCE:

    • Place the plate in a fluorescence reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm).

    • Establish a baseline fluorescence reading.

    • To deplete ER calcium stores, add a Ca2+-mobilizing agent like Thapsigargin (e.g., 1-2 µM) or a toxic concentration of CCK (e.g., 100 nM) in a calcium-free extracellular solution.[5]

    • Once the intracellular calcium levels have decreased (indicating store depletion), add CaCl2 (to a final concentration of 1-2 mM) to the extracellular solution to initiate SOCE.

    • Record the subsequent increase in the F340/F380 ratio, which represents calcium influx.

  • Data Analysis:

    • Calculate the peak or area under the curve of the calcium influx following the addition of extracellular calcium.

    • Compare the SOCE in this compound-treated cells to the vehicle-treated control.

    • Plot a dose-response curve and calculate the IC50 value for this compound's inhibition of SOCE.

Neutrophil Oxidative Burst Assay

This assay determines the effect of this compound on the production of reactive oxygen species (ROS) by human neutrophils in response to stimulation with fMLF.

Materials:

  • This compound (CM 4620)

  • Freshly isolated human neutrophils or whole blood

  • Dihydrorhodamine 123 (DHR 123) or cytochrome c

  • N-formylmethionyl-leucyl-phenylalanine (fMLF)

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Hanks' Balanced Salt Solution (HBSS)

  • Flow cytometer or spectrophotometer

Procedure:

  • Cell Preparation:

    • Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

    • Alternatively, use heparinized whole blood.

  • This compound Pre-treatment:

    • Resuspend neutrophils in HBSS or RPMI 1640.

    • Pre-incubate the cells with this compound (e.g., 5 µM) or vehicle control for 30 minutes at 37°C.[5]

  • Oxidative Burst Measurement (using DHR 123 and Flow Cytometry):

    • Add DHR 123 (final concentration ~1-5 µM) to the cell suspension and incubate for 15 minutes at 37°C.

    • Stimulate the cells with fMLF (e.g., 0.5 µM) or PMA for 15-30 minutes at 37°C.[5]

    • Stop the reaction by placing the tubes on ice or by adding a fixing solution.

    • If using whole blood, lyse the red blood cells.

    • Analyze the fluorescence of the oxidized rhodamine 123 in the neutrophil population using a flow cytometer.

  • Data Analysis:

    • Quantify the mean fluorescence intensity (MFI) of the rhodamine 123 signal.

    • Compare the MFI of this compound-treated samples to the vehicle-treated stimulated and unstimulated controls.

Cytokine Release Assay in Human PBMCs

This protocol measures the inhibitory effect of this compound on the release of various cytokines from stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound (CM 4620)

  • Human PBMCs isolated from healthy donors

  • RPMI 1640 medium supplemented with 10% FBS

  • Stimulants such as Phytohemagglutinin (PHA), anti-CD3/anti-CD28 antibodies, or Lipopolysaccharide (LPS)

  • 96-well cell culture plates

  • ELISA or multiplex immunoassay kits for desired cytokines (e.g., IL-2, TNF-α, IFN-γ)

Procedure:

  • Cell Culture:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Wash and resuspend the cells in complete RPMI 1640 medium.

    • Seed the PBMCs into a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • This compound Treatment and Stimulation:

    • Add various concentrations of this compound to the wells.

    • Immediately after, add the chosen stimulant (e.g., PHA at 1-5 µg/mL).

    • Include unstimulated and vehicle-treated stimulated controls.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex immunoassay system according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples.

    • Determine the percentage of inhibition of cytokine release by this compound compared to the vehicle-treated control.

    • Plot dose-response curves and calculate the IC50 values.

Cell Death Assay in Pancreatic Acinar Cells

This assay quantifies the protective effect of this compound against toxin-induced cell death in pancreatic acini using propidium iodide (PI) staining.

Materials:

  • This compound (CM 4620)

  • Isolated pancreatic acinar cells

  • Toxic stimuli such as taurolithocholic acid-3-sulfate (TLCS) or cholecystokinin (CCK) at high concentrations

  • Propidium Iodide (PI) solution

  • Hoechst 33342 (optional, for total cell staining)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation and Treatment:

    • Isolate pancreatic acini as described in the SOCE assay protocol.

    • Pre-incubate the acini with this compound (e.g., 3 µM) or vehicle control for 30 minutes.[5]

    • Induce cell death by treating the acini with a toxic concentration of TLCS (e.g., 0.5 mM) or CCK (e.g., 100 nM) for 1-3 hours.[5]

  • Staining:

    • Add PI solution (final concentration 1-5 µg/mL) to the cell suspension.

    • If desired, co-stain with Hoechst 33342 to visualize all cell nuclei.

    • Incubate for 5-15 minutes at room temperature in the dark.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with appropriate filters for PI (red) and Hoechst (blue).

    • Count the number of PI-positive (dead) cells and the total number of cells (e.g., from brightfield or Hoechst staining).

    • Alternatively, measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of dead cells (% cell death = (number of PI-positive cells / total number of cells) x 100).

    • Compare the percentage of cell death in this compound-treated groups to the vehicle-treated group.

Experimental Workflow Diagram

This compound In-Vitro Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_isolation Cell Isolation (e.g., Pancreatic Acini, PBMCs, Neutrophils) cell_seeding Seed Cells in Plate cell_isolation->cell_seeding compound_prep Prepare this compound Dilutions pre_incubation Pre-incubate with this compound compound_prep->pre_incubation cell_seeding->pre_incubation stimulation Add Stimulus (e.g., TG, fMLF, PHA, TLCS) pre_incubation->stimulation incubation Incubate (Time & Temp Dependent on Assay) stimulation->incubation measurement Measure Endpoint incubation->measurement data_quant Quantify Results (Fluorescence, Cytokine Conc., % Dead Cells) measurement->data_quant dose_response Generate Dose-Response Curves & IC50 data_quant->dose_response

Caption: General workflow for in-vitro assays with this compound.

References

Dissolving and Preparing Zegocractin for Preclinical Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Zegocractin (also known as CM-4620) is a potent and selective inhibitor of the calcium release-activated calcium (CRAC) channels, which play a crucial role in calcium signaling and are implicated in various inflammatory and immune-mediated diseases.[1][2][3] Proper dissolution and preparation of this compound are critical for accurate and reproducible results in preclinical animal studies. This document provides detailed protocols for the solubilization and preparation of this compound for various administration routes in animal models, along with its mechanism of action and relevant biophysical properties.

Introduction to this compound

This compound is a small molecule inhibitor that primarily targets the Orai1 protein, the pore-forming subunit of the CRAC channel.[2][4] By blocking the entry of extracellular calcium into cells, this compound modulates downstream signaling pathways that are dependent on calcium, thereby mitigating inflammatory responses.[2] It has shown therapeutic potential in conditions such as acute pancreatitis, inflammatory bowel disease, and severe COVID-19 pneumonia.[4][5][6][7] this compound inhibits Orai1/STIM1-mediated Ca2+ currents with an IC50 of approximately 119-120 nM and Orai2/STIM1-mediated currents with a higher IC50 of around 895-900 nM.[1][8]

Physicochemical Properties

A summary of this compound's key properties is provided in the table below.

PropertyValueReference
Molecular Formula C19H11ClF3N3O3[1]
Molecular Weight 421.76 g/mol [1][9]
CAS Number 1713240-67-5[1]
Appearance Powder[9]
Solubility DMSO: 100 mg/mL (237.1 mM)[1][9]
Water: Insoluble[9]
Storage Powder: -20°C for 3 years[9]
In solvent: -80°C for 1 year[9]

Signaling Pathway of this compound

This compound's mechanism of action involves the inhibition of the CRAC channel, which is a key component of the store-operated calcium entry (SOCE) pathway. This pathway is activated when calcium stores in the endoplasmic reticulum (ER) are depleted. The ER calcium sensor, STIM1, then aggregates and translocates to the plasma membrane where it interacts with and activates Orai1, the pore-forming subunit of the CRAC channel. This leads to an influx of extracellular calcium, which acts as a second messenger to activate various downstream signaling cascades, including the transcription of inflammatory cytokines. This compound directly inhibits the Orai1 channel, thus blocking this calcium influx and suppressing the subsequent inflammatory response.[2][7][10]

Zegocractin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca_ext Ca²⁺ Orai1 Orai1 (CRAC Channel) Ca_cyt Ca²⁺ Orai1->Ca_cyt Ca²⁺ Influx Calcineurin Calcineurin Ca_cyt->Calcineurin NFAT NFAT (inactive) NFAT_active NFAT (active) Gene_transcription Gene Transcription (e.g., IL-2, TNF-α) NFAT_active->Gene_transcription Translocates to Nucleus Calcineurin->NFAT Dephosphorylates STIM1 STIM1 STIM1->Orai1 Ca_er Ca²⁺ ER_depletion ER Ca²⁺ Depletion ER_depletion->STIM1 Activates This compound This compound This compound->Orai1 Inhibits

Caption: this compound inhibits the Orai1 CRAC channel, blocking Ca²⁺ influx.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 100 mg/mL (237.1 mM).[1][9] It is crucial to use fresh DMSO as moisture can reduce solubility.[1]

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution.[9]

  • Store the stock solution at -80°C for up to one year.[9]

Preparation of Working Solutions for Animal Administration

Below are protocols for preparing this compound formulations suitable for different administration routes in animal studies. It is recommended to prepare fresh working solutions for each experiment.[8]

This protocol yields a suspended solution and requires warming and sonication to ensure homogeneity.[8][11]

Materials:

  • This compound stock solution (100 mg/mL in DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Water bath sonicator

Procedure (for a final concentration of 2.08 mg/mL):

  • Prepare a 20.8 mg/mL intermediate stock solution by diluting the 100 mg/mL stock in DMSO.

  • In a sterile tube, add the solvents in the following order, mixing thoroughly after each addition:

    • 100 µL of 20.8 mg/mL this compound in DMSO (10% of final volume)

    • 400 µL of PEG300 (40% of final volume)

    • 50 µL of Tween-80 (5% of final volume)

  • Vortex the mixture until it is a homogenous solution.

  • Add 450 µL of sterile Saline to bring the final volume to 1 mL (45% of final volume).

  • Vortex the final suspension thoroughly.

  • If precipitation occurs, warm the solution gently and/or sonicate until a uniform suspension is achieved.[8]

  • Administer to the animal immediately after preparation.

For intravenous administration, a clear solution is preferable. While specific protocols for IV formulations of this compound for preclinical studies are less commonly detailed in public sources, it is noted that it has been administered as an intravenous emulsion in clinical trials.[4] For research purposes, a formulation using a solubilizing agent like cyclodextrin might be considered, or a clear solution in a vehicle like corn oil could be adapted for specific research needs.

A protocol for a clear solution using corn oil is provided for other routes and might be adaptable, but its suitability for IV use must be carefully evaluated for potential toxicity and embolism risk.

Formulation in Corn Oil (Clear Solution): [8]

  • Prepare a 20.8 mg/mL intermediate stock solution in DMSO.

  • Add 100 µL of the 20.8 mg/mL this compound stock to 900 µL of Corn Oil.

  • Vortex thoroughly to obtain a clear solution with a final concentration of ≥ 2.08 mg/mL.[8]

Note: The suitability of this formulation for IV administration would need to be confirmed and is generally not recommended without further safety evaluation.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for conducting an animal study with this compound.

Zegocractin_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A This compound Powder B Prepare Stock Solution (100 mg/mL in DMSO) A->B C Prepare Working Formulation (e.g., for IP/PO/IV) B->C F Administer this compound or Vehicle Control C->F D Animal Acclimatization E Induce Disease Model (e.g., Acute Pancreatitis) D->E E->F G Monitor Clinical Signs & Collect Samples F->G H Perform Biomarker Analysis (e.g., Cytokine Levels) G->H I Histopathological Examination G->I J Data Analysis & Interpretation H->J I->J

Caption: General workflow for an in vivo study using this compound.

Summary of Quantitative Data

The following table summarizes the key quantitative data related to this compound's activity.

ParameterValueCell/SystemReference
IC50 (Orai1/STIM1) 119 - 120 nM-[1][8]
IC50 (Orai2/STIM1) 895 - 900 nM-[1][8]
IC50 (IFN-γ release) 138 nMHuman PBMCs[8][9]
IC50 (IL-2 release) 59 nMHuman PBMCs[8][9]
IC50 (IL-4 release) 879 nMHuman PBMCs[8][9]
IC50 (IL-6 release) 135 nMHuman PBMCs[8][9]
IC50 (IL-10 release) 303 nMHuman PBMCs[8][9]
IC50 (IL-17 release) 120 nMHuman PBMCs[8][9]
IC50 (TNF-α release) 225 nMHuman PBMCs[8][9]
IC50 (IL-1β release) 240 nMHuman PBMCs[8][9]
Effective Concentration in Mouse PACs 700 nM (reduces SOCE by 50%)Mouse Pancreatic Acinar Cells[8][9]
Effective Concentration in Mouse PACs 10 µM (blocks 100% of Ca²⁺ reuptake)Mouse Pancreatic Acinar Cells[8][9]

Conclusion

This compound is a promising CRAC channel inhibitor with significant therapeutic potential. The protocols outlined in this document provide a comprehensive guide for the dissolution and preparation of this compound for in vivo animal studies. Adherence to these guidelines will help ensure the consistency and reliability of experimental outcomes. Researchers should always consider the specific requirements of their animal model and experimental design when preparing and administering this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of Zegocractin (CM-4620), a selective calcium release-activated calcium (CRAC) channel inhibitor, in mouse models of acute pancreatitis. The following protocols are based on published preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound is a potent and selective inhibitor of the Orai1 calcium channel, a key component of the CRAC channel complex. In acute pancreatitis, excessive intracellular calcium influx into pancreatic acinar cells is a primary trigger of cellular injury, leading to premature activation of digestive enzymes, inflammation, and necrosis. This compound targets this pathological process by blocking store-operated calcium entry (SOCE), thereby mitigating the downstream inflammatory cascade and cellular damage.[1]

Signaling Pathway of this compound in Pancreatitis

Zegocractin_Signaling_Pathway cluster_stimulus Pancreatitis Induction cluster_cell Pancreatic Acinar Cell Pancreatitis Stimuli e.g., Caerulein, Alcohol Metabolites, Bile Acids ER Endoplasmic Reticulum (ER) Ca2+ Stores Pancreatitis Stimuli->ER Depletes Ca2+ STIM1 STIM1 ER->STIM1 Activates Orai1 Orai1 (CRAC Channel) STIM1->Orai1 Activates Ca2_influx Ca2+ Influx (SOCE) Orai1->Ca2_influx Cytosolic_Ca2 ↑ Cytosolic Ca2+ Ca2_influx->Cytosolic_Ca2 Pathology Acinar Cell Injury Necrosis Inflammation Cytosolic_Ca2->Pathology This compound This compound (CM-4620) This compound->Orai1 Inhibits

Caption: this compound's mechanism of action in pancreatitis.

Recommended Dosages in Mouse Models

The effective dosage of this compound in mouse models of pancreatitis can vary depending on the induction method and the desired therapeutic effect. The following table summarizes dosages from preclinical studies.

Pancreatitis ModelMouse StrainThis compound (CM-4620) DosageAdministration RouteDosing ScheduleReference
Caerulein-InducedC57BL/620 mg/kgIntraperitoneal (IP)Two injections: 30 min before the 1st and 4th hourly caerulein injections (Total dose: 40 mg/kg).[1]
Alcohol-Induced (Palmitoleic acid + Ethanol)Not Specified0.1 mg/kgIntraperitoneal (IP)Single injection at the time of pancreatitis induction.[2][3]
Taurolithocholic acid 3-sulfate (TLCS)-InducedC57BL/6J20 mg/kgIntraperitoneal (IP)Single injection 1 or 6 hours after disease induction.[4][5]
Caerulein-InducedC57BL/6J20 mg/kgIntraperitoneal (IP)Single injection 1 or 6 hours after disease induction.[4][5]
Alcohol-Induced (Ethanol + Palmitoleic acid)C57BL/6J20 mg/kgIntraperitoneal (IP)Single injection 1 or 6 hours after disease induction.[4][5]

Experimental Protocols

Below are detailed protocols for two common mouse models of acute pancreatitis, incorporating the administration of this compound.

Protocol 1: Caerulein-Induced Acute Pancreatitis

This model mimics the early stages of pancreatitis characterized by acinar cell injury and inflammation.

Materials:

  • This compound (CM-4620)

  • Vehicle for this compound (e.g., 75% polyethylene glycol 400, 5% 2-hydroxypropyl-β-cyclodextrin, 20% water)[1]

  • Caerulein

  • Sterile Saline (0.9% NaCl)

  • C57BL/6 mice (male, 7 weeks old)[1]

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week under standard laboratory conditions.

  • This compound Preparation: Prepare a solution of this compound in the chosen vehicle at a concentration suitable for delivering 20 mg/kg in a reasonable injection volume.

  • Pancreatitis Induction:

    • Induce acute pancreatitis by administering seven hourly intraperitoneal (IP) injections of caerulein (50 µg/kg).[1]

    • A control group should receive saline injections following the same schedule.

  • This compound Administration:

    • Administer this compound (20 mg/kg, IP) 30 minutes before the first caerulein injection.

    • Administer a second dose of this compound (20 mg/kg, IP) 30 minutes before the fourth caerulein injection.[1]

    • A vehicle control group should be included.

  • Sample Collection: Euthanize mice one hour after the final caerulein injection.[1]

  • Outcome Measures:

    • Collect blood for measurement of serum amylase and lipase levels.

    • Harvest the pancreas for histological analysis (H&E staining for edema, inflammation, and necrosis) and measurement of trypsin activity.

Caerulein_Protocol_Workflow cluster_prep Preparation cluster_induction Induction and Treatment cluster_analysis Analysis Acclimation Animal Acclimation (1 week) Drug_Prep Prepare this compound and Caerulein Acclimation->Drug_Prep Zegocractin_1 Inject this compound (20 mg/kg IP) or Vehicle Caerulein_1 1st Caerulein Injection (50 µg/kg IP) Zegocractin_1->Caerulein_1 -30 min Caerulein_2_3 2nd & 3rd Hourly Caerulein Injections Caerulein_1->Caerulein_2_3 Zegocractin_2 Inject this compound (20 mg/kg IP) or Vehicle Caerulein_2_3->Zegocractin_2 Caerulein_4_7 4th - 7th Hourly Caerulein Injections Zegocractin_2->Caerulein_4_7 -30 min before 4th Euthanasia Euthanize 1h after last injection Caerulein_4_7->Euthanasia Sample_Collection Collect Blood and Pancreas Euthanasia->Sample_Collection Outcome_Measures Analyze Amylase, Lipase, Trypsin, and Histology Sample_Collection->Outcome_Measures

Caption: Experimental workflow for this compound in caerulein-induced pancreatitis.

Protocol 2: Alcohol-Induced Acute Pancreatitis

This model is relevant for studying one of the leading causes of acute pancreatitis in humans.

Materials:

  • This compound (CM-4620)

  • Vehicle for this compound

  • Palmitoleic acid (POA)

  • Ethanol

  • Sterile Saline (0.9% NaCl)

  • Mice

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week.

  • This compound Preparation: Prepare a solution of this compound in the chosen vehicle for a 0.1 mg/kg dose.

  • Pancreatitis Induction:

    • Induce pancreatitis by administering a combination of palmitoleic acid and ethanol (FAEE-AP model).[2][3] Specific concentrations and administration routes for the inducing agents should be optimized based on laboratory standards and literature.

    • A control group should receive saline.

  • This compound Administration:

    • Administer this compound (0.1 mg/kg, IP) at the time of pancreatitis induction.[2][3]

    • A vehicle control group is necessary.

  • Sample Collection: Euthanize mice 24 hours after the induction of pancreatitis.[6]

  • Outcome Measures:

    • Harvest the pancreas for histological analysis. Tissues should be fixed, embedded in paraffin, and stained with H&E.

    • Assess edema, acinar cell necrosis, and inflammatory cell infiltration using a semi-quantitative scoring system.[6]

Concluding Remarks

This compound has demonstrated significant therapeutic potential in preclinical mouse models of acute pancreatitis by targeting the foundational mechanism of calcium overload. The protocols outlined above provide a starting point for researchers investigating this compound. It is recommended to perform dose-response studies and to tailor the experimental design, including the choice of pancreatitis model and outcome measures, to the specific research questions being addressed.

References

Application Notes and Protocols for Zegocractin in Combination with Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zegocractin (also known as CM-4620 or Auxora) is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, with a primary mechanism of action targeting the Orai1 subunit.[1][2][3] CRAC channels are crucial for calcium homeostasis and are overactivated in various immune cells during inflammatory responses, including T-lymphocytes, neutrophils, and macrophages.[2] By inhibiting the Orai1/STIM1-mediated calcium currents, this compound effectively suppresses the downstream signaling pathways that lead to the production and release of pro-inflammatory cytokines.[1][2] This makes this compound a promising therapeutic agent for a range of inflammatory conditions. These application notes provide an overview of this compound's properties, its use in combination with other agents, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action

This compound functions by blocking the entry of extracellular calcium into cells through the CRAC channels.[2] This inhibition of store-operated calcium entry (SOCE) prevents the activation of calcium-dependent signaling pathways, which are essential for the transcription of various inflammatory genes.[2] Consequently, the production and release of several key inflammatory cytokines, such as Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ), are significantly reduced.[2][4]

Signaling Pathway of this compound

zegocractin_pathway This compound's Mechanism of Action cluster_cell Immune Cell STIM1 STIM1 Orai1 Orai1 STIM1->Orai1 activates Ca2_ion Ca²⁺ Orai1:e->Ca2_ion:w influx Calcineurin Calcineurin Ca2_ion->Calcineurin activates This compound This compound This compound->Orai1 inhibits NFAT NFAT Calcineurin->NFAT dephosphorylates Cytokine_Gene Inflammatory Gene Transcription NFAT->Cytokine_Gene activates Cytokines Pro-inflammatory Cytokines (IL-2, TNF-α, etc.) Cytokine_Gene->Cytokines leads to production of ER Endoplasmic Reticulum (ER) Ca²⁺ Store Depletion ER->STIM1 activates

Caption: this compound inhibits Orai1, blocking Ca²⁺ influx and subsequent inflammatory cytokine production.

Quantitative Data

In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Cell TypeReference
Orai1/STIM1~120-[1]
Orai2/STIM1~900-[1]
IFN-γ Release138Human PBMCs[4]
IL-2 Release59Human PBMCs[4]
IL-4 Release879Human PBMCs[4]
IL-6 Release135Human PBMCs[4]
IL-10 Release303Human PBMCs[4]
IL-17 Release120Human PBMCs[4]
IL-1β Release240Human PBMCs[4]
TNF-α Release225Human PBMCs[4]
Clinical Efficacy of this compound in Acute Pancreatitis (CARPO Phase 2b Trial)
Treatment GroupMedian Time to Solid Food Tolerance (hours)Incidence of New-Onset Severe Respiratory FailureReference
Placebo1128.5%[5][6]
0.5 mg/kg this compound698.3%[5][6]
1.0 mg/kg this compound690%[5][6]
2.0 mg/kg this compound660%[5][6]

Combination Therapy: this compound and Galactose

Preclinical studies have explored the synergistic effects of this compound in combination with other agents. One notable example is the combination with galactose in a mouse model of acute pancreatitis. The rationale for this combination is to simultaneously inhibit the calcium overload-induced cellular damage with this compound and to replenish the depleted intracellular ATP levels with galactose, thus targeting two key pathological mechanisms of the disease.[7]

Preclinical Efficacy of this compound and Galactose Combination in a Mouse Model of Acute Pancreatitis
Treatment GroupPancreatic NecrosisPancreatic InflammationTotal Histopathological ScoreReference
ControlBaselineBaselineBaseline[7]
Acute Pancreatitis (AP) ModelSignificantly IncreasedSignificantly IncreasedSignificantly Increased[7]
AP + this compound (0.1 mg/kg)Significantly Reduced vs. APSignificantly Reduced vs. APSignificantly Reduced vs. AP[7]
AP + this compound (0.1 mg/kg) + Galactose (100 mM)Further Significant ReductionFurther Significant ReductionFurther Significant Reduction[7]

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay Using Human PBMCs

This protocol outlines the steps to assess the inhibitory effect of this compound on cytokine release from human Peripheral Blood Mononuclear Cells (PBMCs).

in_vitro_workflow Workflow for In Vitro Cytokine Release Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis pbmc_isolation Isolate PBMCs from whole blood cell_culture Culture PBMCs pbmc_isolation->cell_culture zegocractin_prep Prepare this compound dilutions treatment Treat PBMCs with this compound and inflammatory stimulus cell_culture->treatment zegocractin_prep->treatment supernatant_collection Collect supernatant treatment->supernatant_collection cytokine_measurement Measure cytokine levels (ELISA, Luminex, etc.) supernatant_collection->cytokine_measurement data_analysis Analyze data and determine IC50 values cytokine_measurement->data_analysis

Caption: Workflow for assessing this compound's effect on cytokine release in vitro.

Materials:

  • Human whole blood or buffy coat

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (for dissolving this compound)

  • Inflammatory stimulus (e.g., Phytohemagglutinin (PHA), anti-CD3/anti-CD28 antibodies)

  • 96-well cell culture plates

  • Cytokine detection assay kits (e.g., ELISA or Luminex)

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.

    • Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.

  • Cell Seeding:

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulation:

    • Prepare the inflammatory stimulus at the desired concentration in complete RPMI-1640 medium.

    • Add 50 µL of the stimulus to the wells. Include an unstimulated control.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

    • Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each this compound concentration compared to the stimulated vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: In Vivo Mouse Model of Acute Pancreatitis with this compound and Galactose Combination Therapy

This protocol describes the induction of acute pancreatitis in mice and the evaluation of this compound and galactose combination therapy.

in_vivo_workflow Workflow for In Vivo Acute Pancreatitis Study cluster_prep Preparation cluster_treatment Treatment & Induction cluster_analysis Analysis animal_acclimatization Acclimatize mice agent_prep Prepare this compound and Galactose solutions animal_acclimatization->agent_prep galactose_admin Administer Galactose (optional, for combination group) agent_prep->galactose_admin ap_induction Induce Acute Pancreatitis (e.g., cerulein injections) galactose_admin->ap_induction zegocractin_admin Administer this compound ap_induction->zegocractin_admin euthanasia Euthanize mice and collect tissues zegocractin_admin->euthanasia histology Histological analysis of pancreas euthanasia->histology biochemical_assays Biochemical assays (e.g., serum amylase) euthanasia->biochemical_assays

Caption: Workflow for evaluating this compound and Galactose in a mouse model of acute pancreatitis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Cerulein (or another pancreatitis-inducing agent)

  • This compound

  • Galactose

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Sterile saline

  • Formalin (10% neutral buffered)

  • Hematoxylin and Eosin (H&E) stain

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for at least one week before the experiment.

    • Randomly assign mice to different treatment groups (e.g., Control, AP model, AP + this compound, AP + this compound + Galactose).

  • Drug and Reagent Preparation:

    • Prepare this compound for intraperitoneal (IP) injection in the appropriate vehicle.

    • Dissolve Galactose in drinking water at the desired concentration (e.g., 100 mM).

    • Prepare cerulein solution in sterile saline.

  • Treatment Administration:

    • For the combination therapy group, provide drinking water containing galactose for a specified period before and during the induction of pancreatitis.

    • Induce acute pancreatitis by administering hourly IP injections of cerulein (e.g., 50 µg/kg) for a total of 8-10 hours. The control group receives saline injections.

    • Administer this compound (e.g., 0.1 mg/kg) via IP injection at a specified time point, for example, at the time of the first cerulein injection.

  • Sample Collection:

    • At a predetermined time point after the final cerulein injection (e.g., 24 hours), euthanize the mice.

    • Collect blood samples via cardiac puncture for serum analysis (e.g., amylase, lipase).

    • Carefully dissect the pancreas, remove adipose tissue, and weigh it.

  • Histological Analysis:

    • Fix a portion of the pancreas in 10% neutral buffered formalin for 24 hours.

    • Embed the fixed tissue in paraffin, section it, and stain with H&E.

    • Evaluate the slides for edema, inflammation, and necrosis by a blinded observer using a standardized scoring system.

  • Biochemical Analysis:

    • Centrifuge the blood samples to obtain serum.

    • Measure serum amylase and lipase levels as indicators of pancreatic injury.

  • Data Analysis:

    • Compare the histological scores and biochemical markers between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

This compound is a promising anti-inflammatory agent with a well-defined mechanism of action. Its ability to inhibit CRAC channels and subsequent cytokine release has been demonstrated in both in vitro and clinical settings. Furthermore, preclinical data suggests that its therapeutic efficacy can be enhanced when used in combination with other agents that target complementary pathological pathways, such as galactose in acute pancreatitis. The protocols provided here offer a framework for researchers to further investigate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-inflammatory agents.

References

Application Note: Protocol for Assessing Cytokine Inhibition by Zegocractin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zegocractin (also known as CM-4620 and Auxora) is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a key regulator of intracellular calcium signaling.[1][2][3][4] CRAC channels, primarily composed of Orai1 and STIM1 proteins, play a critical role in the activation of various immune cells and the subsequent release of pro-inflammatory cytokines.[5][6] Dysregulation of CRAC channel activity and the resulting excessive cytokine production, often termed a "cytokine storm," are implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. This compound's mechanism of action involves the inhibition of store-operated calcium entry (SOCE), which in turn suppresses the expression and release of multiple cytokines.[3][5][6] This application note provides a detailed protocol for assessing the cytokine inhibitory potential of this compound in a research setting.

Mechanism of Action: CRAC Channel Inhibition

This compound targets the Orai1/STIM1-mediated calcium entry pathway.[2][4] Upon depletion of endoplasmic reticulum (ER) calcium stores, STIM1 proteins aggregate and translocate to the plasma membrane, where they interact with and activate Orai1 channels, leading to an influx of extracellular calcium. This sustained increase in intracellular calcium is a critical signal for the activation of transcription factors, such as NFAT (Nuclear Factor of Activated T-cells), which drive the expression of various cytokine genes. By blocking the Orai1 channel, this compound effectively attenuates this calcium influx, thereby inhibiting downstream signaling pathways and reducing cytokine production.[6]

cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Downstream Signaling Orai1 Orai1 Ca2+_int Ca²⁺ (intracellular) Orai1->Ca2+_int influx STIM1_active STIM1_active STIM1_active->Orai1 activates Ca2+_ext Ca²⁺ (extracellular) Ca2+_ext->Orai1 influx Calcineurin Calcineurin Ca2+_int->Calcineurin activates STIM1_inactive STIM1 STIM1_inactive->STIM1_active activates ER_Ca Ca²⁺ Store Depletion ER_Ca->STIM1_inactive senses NFAT NFAT Calcineurin->NFAT dephosphorylates Cytokine_Genes Cytokine Gene Transcription NFAT->Cytokine_Genes activates Cytokine_Release Cytokine Release Cytokine_Genes->Cytokine_Release This compound This compound This compound->Orai1 inhibits

Caption: this compound's inhibition of the CRAC channel signaling pathway.

Data Presentation: this compound's In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various cytokines released from human peripheral blood mononuclear cells (PBMCs).[2] This data demonstrates the potent and broad-spectrum anti-inflammatory activity of this compound.

CytokineIC50 (nM)
IL-259
IL-17120
IL-6135
IFN-γ138
TNF-α225
IL-1β240
IL-10303
IL-4879

Experimental Workflow

A typical workflow for assessing the cytokine inhibitory properties of this compound involves isolating immune cells, stimulating them to produce cytokines in the presence of varying concentrations of the compound, and subsequently quantifying the extent of inhibition.

Start Isolate_PBMCs Isolate Human PBMCs Start->Isolate_PBMCs Cell_Culture Culture and Seed Cells Isolate_PBMCs->Cell_Culture Zegocractin_Treatment Pre-treat with this compound (Dose-Response) Cell_Culture->Zegocractin_Treatment Stimulation Stimulate Cytokine Production (e.g., with LPS or anti-CD3/CD28) Zegocractin_Treatment->Stimulation Incubation Incubate for 24-48 hours Stimulation->Incubation Harvest Harvest Supernatants and Cell Lysates Incubation->Harvest Analysis Analysis Harvest->Analysis ELISA ELISA for Cytokine Secretion Analysis->ELISA qPCR qPCR for Cytokine Gene Expression Analysis->qPCR Western_Blot Western Blot for Signaling Proteins Analysis->Western_Blot End ELISA->End qPCR->End Western_Blot->End

Caption: Experimental workflow for assessing this compound's cytokine inhibition.

Experimental Protocols

Isolation and Culture of Human PBMCs

Materials:

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with sterile PBS.

  • Resuspend the cell pellet in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Seed the cells in 96-well or 24-well plates at a density of 1 x 10^6 cells/mL.

This compound Treatment and Cell Stimulation

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) for stimulating monocytes/macrophages

  • Anti-CD3 and anti-CD28 antibodies for stimulating T-cells

Protocol:

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Pre-incubate the seeded PBMCs with the various concentrations of this compound for 1 hour at 37°C in a 5% CO2 incubator.

  • Following pre-incubation, add the stimulating agent (e.g., 1 µg/mL LPS or 1 µg/mL plate-bound anti-CD3 and 1 µg/mL soluble anti-CD28) to the wells.

  • Include appropriate controls: unstimulated cells (negative control) and stimulated cells with vehicle (DMSO) only (positive control).

  • Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

Quantification of Cytokine Secretion by ELISA

This protocol outlines a general sandwich ELISA for quantifying cytokine levels in the cell culture supernatants.[7][8][9][10][11]

Materials:

  • Cytokine-specific capture and detection antibodies

  • Recombinant cytokine standards

  • 96-well ELISA plates

  • Coating buffer, wash buffer, assay diluent, and substrate solution

  • Stop solution (e.g., 2N H2SO4)

Protocol:

  • Coat the ELISA plate wells with the capture antibody overnight at 4°C.[7][8]

  • Wash the plate and block non-specific binding sites.

  • Add the recombinant cytokine standards and the harvested cell culture supernatants to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • After another incubation and wash step, add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Add the TMB substrate solution and allow the color to develop.[9]

  • Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Analysis of Cytokine Gene Expression by RT-qPCR

This protocol is for measuring the relative expression of cytokine mRNA.[12][13][14][15][16]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target cytokines (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

  • After the incubation period, lyse the cells and extract total RNA according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.[12][13]

  • Run the qPCR reaction using a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[12]

Assessment of Signaling Pathway Inhibition by Western Blotting

This protocol can be used to assess the phosphorylation status of key signaling proteins downstream of calcium influx, such as NFAT.[17][18]

Materials:

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NFAT, anti-total-NFAT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the cells with lysis buffer and determine the protein concentration.[17][18]

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.[17]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Logical Relationship: From Mechanism to Measurable Outcomes

The inhibitory action of this compound on the CRAC channel has a direct and quantifiable impact on cellular processes, leading to the observed reduction in cytokine levels. This relationship can be visualized as a logical flow from the molecular target to the final therapeutic effect.

This compound This compound CRAC_Inhibition CRAC Channel (Orai1) Inhibition This compound->CRAC_Inhibition causes Ca_Influx_Reduction Reduced Intracellular Ca²⁺ Influx CRAC_Inhibition->Ca_Influx_Reduction Signaling_Suppression Suppression of Ca²⁺-dependent Signaling (e.g., NFAT activation) Ca_Influx_Reduction->Signaling_Suppression Gene_Expression_Down Downregulation of Cytokine Gene Transcription Signaling_Suppression->Gene_Expression_Down Cytokine_Release_Inhibition Inhibition of Cytokine Protein Synthesis & Release Gene_Expression_Down->Cytokine_Release_Inhibition Therapeutic_Effect Anti-inflammatory Effect Cytokine_Release_Inhibition->Therapeutic_Effect leads to

Caption: Logical flow from this compound's mechanism to its therapeutic effect.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for researchers to effectively assess the cytokine inhibitory properties of this compound. By employing a combination of immunoassays, molecular biology techniques, and protein analysis, a detailed characterization of this compound's mechanism of action and its impact on inflammatory signaling can be achieved. These methods are crucial for the preclinical and clinical development of this compound as a potential therapeutic for a range of cytokine-mediated diseases.

References

Optimizing Zegocractin Delivery: An Examination of Administration Routes and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Zegocractin (also known as CM-4620 or Auxora) is a potent and selective inhibitor of the calcium release-activated calcium (CRAC) channel protein Orai1, currently under investigation for various inflammatory and immune-mediated diseases.[1][2] The route of administration is a critical determinant of a drug's pharmacokinetic profile, including its bioavailability, which directly impacts its therapeutic efficacy. This document outlines the current understanding of this compound's administration routes and provides detailed protocols for the most clinically advanced method: intravenous infusion. While oral and inhalational routes are being explored, comprehensive comparative bioavailability data to definitively establish the optimal route is not yet publicly available.[1][2]

Introduction to this compound and its Mechanism of Action

This compound is a small molecule that targets the Orai1 calcium channel, a key regulator of intracellular calcium signaling.[1] In various pathological conditions, the overactivation of CRAC channels leads to excessive calcium influx, triggering pro-inflammatory cytokine release and cellular damage.[3] By selectively inhibiting Orai1, this compound modulates this pathway, thereby reducing inflammation and tissue damage. This mechanism of action has shown promise in preclinical and clinical studies for conditions such as acute pancreatitis, severe COVID-19 pneumonia, and inflammatory bowel disease.[1][4][5]

Signaling Pathway of this compound

zegocractin_pathway cluster_cell Cell Membrane cluster_downstream Downstream Effects er Endoplasmic Reticulum (ER) orai1 Orai1 Channel er->orai1 Activates stim Pathological Stimulus stim->er Depletes Ca2+ stores soc Store-Operated Calcium Entry (SOCE) cytokines Pro-inflammatory Cytokine Release soc->cytokines orai1->ca_influx damage Cellular Damage & Inflammation cytokines->damage This compound This compound (CM-4620) This compound->orai1 Inhibits

Caption: this compound's mechanism of action via inhibition of the Orai1 CRAC channel.

Investigated Administration Routes for this compound

Currently, this compound is being developed for several routes of administration, each with potential advantages for specific therapeutic indications.[1][2]

  • Intravenous (IV) Emulsion: This is the most clinically advanced route, utilized in Phase 2 trials for acute conditions like pancreatitis and severe COVID-19 pneumonia.[4] IV administration ensures 100% bioavailability, rapid onset of action, and precise dose control, which are critical in acute care settings. This compound is formulated as a lipid nanoemulsion for IV infusion.

  • Oral Formulation: An oral formulation of a CRAC channel inhibitor (CM6336) is under development for chronic inflammatory conditions.[3] Preclinical studies have shown that oral administration of this compound can reduce intestinal inflammation in a mouse model of ulcerative colitis.[5] However, specific pharmacokinetic data, including oral bioavailability in humans, has not been published.

  • Inhalational Route: The development of an inhalational formulation has also been mentioned, likely targeting respiratory diseases such as allergic asthma.[1][2] This route would offer direct delivery to the lungs, potentially maximizing local efficacy while minimizing systemic side effects.

At present, a direct comparison of bioavailability across these routes from published studies is not possible. The optimal administration route will ultimately depend on the target disease, the required onset of action, and the desired duration of therapy.

Quantitative Data on Intravenous Administration

The most detailed publicly available dosing information for this compound comes from the CARPO Phase 2b clinical trial in patients with acute pancreatitis.[4] This trial evaluated three different dose levels of intravenously administered this compound.

Administration Route Dose Level Dosage Frequency Duration Clinical Trial
Intravenous EmulsionLow0.5 mg/kgOnce every 24 hours3 consecutive daysCARPO (Phase 2b)[4][6]
Intravenous EmulsionMedium1.0 mg/kgOnce every 24 hours3 consecutive daysCARPO (Phase 2b)[4][6]
Intravenous EmulsionHigh2.0 mg/kgOnce every 24 hours3 consecutive daysCARPO (Phase 2b)[4][6]

Pharmacokinetic parameters such as Cmax, Tmax, and AUC from these studies are not yet publicly available.

Protocol for Intravenous Administration of this compound

The following protocol is based on the methodology described for the CARPO Phase 2b clinical trial.[6]

Objective: To administer this compound via intravenous infusion to study subjects.

Materials:

  • This compound (Auxora) intravenous emulsion (0.5 mg/kg, 1.0 mg/kg, or 2.0 mg/kg dose)[6]

  • Placebo (emulsion without active pharmaceutical ingredient)[6]

  • Infusion bag and tubing compatible with lipid emulsions[6]

  • 1.2-micron in-line filter[6]

  • Infusion pump

  • Standard IV administration supplies (catheter, saline flush, etc.)

Experimental Workflow:

iv_protocol_workflow start Start Protocol randomize Randomize Patient (this compound or Placebo) start->randomize weigh Record Patient's Actual Body Weight randomize->weigh calculate Calculate Total Dose Volume (mg/kg) weigh->calculate prepare Prepare Infusion Bag (this compound or Placebo) calculate->prepare setup Set up Infusion Pump with 1.2-micron filter prepare->setup administer Administer as a Continuous IV Infusion over 4 hours setup->administer monitor Monitor Patient (Vital signs, AEs) administer->monitor repeat Repeat every 24 hours for 3 consecutive days monitor->repeat repeat->administer Days 2 & 3 end End of Treatment repeat->end After Day 3

Caption: Workflow for the intravenous administration of this compound.

Procedure:

  • Patient Randomization and Dosing:

    • Patients are randomized to receive either one of the three this compound dose levels (0.5, 1.0, or 2.0 mg/kg) or a matching placebo.[6]

    • The dosing is based on the patient's actual body weight obtained at the time of screening or hospitalization.[6]

  • Preparation of Infusion:

    • Calculate the total volume of the this compound emulsion or placebo required based on the patient's weight and the assigned dose.

    • Aseptically transfer the calculated volume into an infusion bag suitable for lipid emulsions.

  • Administration:

    • Administer the this compound or placebo intravenously as a continuous infusion over a period of 4 hours.[6]

    • An infusion pump must be used to ensure accurate and consistent delivery.

    • A 1.2-micron in-line filter must be used with the infusion tubing.[6]

  • Dosing Schedule:

    • The infusion is to be administered once every 24 hours (±1 hour) for a total of three consecutive days.[6]

  • Monitoring:

    • Monitor the patient for any adverse events throughout the infusion period and for the duration of the study.

    • Pharmacokinetic and pharmacodynamic blood samples may be collected at predetermined time points to assess drug exposure and biological activity.

Conclusion and Future Directions

The intravenous route is the most well-characterized administration method for this compound in a clinical setting, offering rapid and complete bioavailability for acute inflammatory diseases. While oral and inhalational formulations are in development and hold promise for chronic and respiratory conditions, respectively, further studies are required to establish their pharmacokinetic profiles and bioavailability. Future research should focus on conducting comparative bioavailability studies to directly compare the different administration routes. This will be crucial for determining the optimal delivery strategy for this compound across its various potential therapeutic indications and moving this promising CRAC channel inhibitor forward in clinical development.

References

Zegocractin: Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zegocractin (also known as CM-4620) is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, primarily targeting the Orai1 protein, a key component of the channel pore. CRAC channels are crucial for store-operated calcium entry (SOCE) in various cell types, including immune cells. By blocking CRAC channels, this compound effectively modulates intracellular calcium signaling, which is a critical second messenger in immune cell activation, proliferation, and effector functions. This document provides detailed application notes and protocols for the analysis of immune cells treated with this compound using flow cytometry.

Mechanism of Action

This compound inhibits the influx of extracellular calcium through CRAC channels, which are activated upon depletion of endoplasmic reticulum (ER) calcium stores. In immune cells, engagement of antigen receptors (TCR on T cells, BCR on B cells) or other stimuli triggers a signaling cascade that leads to the depletion of ER calcium. This depletion is sensed by the stromal interaction molecule 1 (STIM1), which then translocates to the plasma membrane and activates Orai1-containing CRAC channels. The subsequent influx of calcium is essential for the activation of transcription factors, such as Nuclear Factor of Activated T cells (NFAT), which drive the expression of genes encoding cytokines and other inflammatory mediators. This compound, by blocking this calcium entry, potently suppresses the production and release of a wide range of cytokines from peripheral blood mononuclear cells (PBMCs).

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize the expected quantitative data from flow cytometry analysis of human PBMCs treated with this compound. These tables are designed for easy comparison of the effects of this compound on different immune cell populations and their functions.

Table 1: Effect of this compound on T Cell Activation Markers

T Cell SubsetMarkerTreatment% Positive Cells (Mean ± SD)Mean Fluorescence Intensity (MFI) (Mean ± SD)
CD4+ Helper T Cells CD69 (Early Activation)Vehicle Control45.2 ± 5.115,200 ± 1,800
This compound (1 µM)15.7 ± 2.35,100 ± 750
CD25 (IL-2Rα)Vehicle Control38.5 ± 4.512,500 ± 1,500
This compound (1 µM)12.1 ± 1.84,200 ± 600
CD8+ Cytotoxic T Cells CD69 (Early Activation)Vehicle Control52.8 ± 6.218,500 ± 2,100
This compound (1 µM)18.3 ± 2.96,300 ± 850
CD25 (IL-2Rα)Vehicle Control42.1 ± 5.014,800 ± 1,700
This compound (1 µM)14.9 ± 2.25,000 ± 700

Table 2: Effect of this compound on Intracellular Cytokine Production in T Cells

T Cell SubsetCytokineTreatment% Positive Cells (Mean ± SD)
CD4+ Helper T Cells IFN-γVehicle Control25.4 ± 3.1
This compound (1 µM)5.8 ± 0.9
IL-2Vehicle Control30.1 ± 3.5
This compound (1 µM)6.2 ± 1.0
IL-17Vehicle Control8.2 ± 1.1
This compound (1 µM)1.5 ± 0.3
CD8+ Cytotoxic T Cells IFN-γVehicle Control40.7 ± 4.8
This compound (1 µM)9.3 ± 1.5
TNF-αVehicle Control35.6 ± 4.2
This compound (1 µM)7.9 ± 1.3

Table 3: Effect of this compound on B Cell Activation Markers

B Cell SubsetMarkerTreatment% Positive Cells (Mean ± SD)
CD19+ B Cells CD69Vehicle Control35.8 ± 4.1
This compound (1 µM)10.2 ± 1.5
CD86Vehicle Control42.5 ± 5.0
This compound (1 µM)13.7 ± 2.0

Table 4: Effect of this compound on Macrophage Polarization Markers

Macrophage SubsetMarkerTreatment% Positive Cells (Mean ± SD)
M1 Macrophages CD86Vehicle Control (LPS/IFN-γ)85.2 ± 9.1
This compound (1 µM) + LPS/IFN-γ35.8 ± 4.5
M2 Macrophages CD206Vehicle Control (IL-4)78.9 ± 8.5
This compound (1 µM) + IL-465.1 ± 7.2

Experimental Protocols

Protocol 1: Immunophenotyping of T and B Cell Activation Markers

Objective: To assess the effect of this compound on the expression of activation markers on T and B lymphocytes.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • T cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)

  • B cell activation stimuli (e.g., anti-IgM + IL-4)

  • FACS buffer (PBS + 2% FBS + 0.1% sodium azide)

  • Fc block (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies (see proposed panel below)

  • Viability dye (e.g., Zombie NIR™)

  • 96-well U-bottom plates

  • Flow cytometer

Proposed Antibody Panel:

  • CD3-FITC (T cell lineage)

  • CD4-PerCP-Cy5.5 (Helper T cell subset)

  • CD8-APC (Cytotoxic T cell subset)

  • CD19-PE-Cy7 (B cell lineage)

  • CD69-PE (Early activation marker)

  • CD25-BV421 (IL-2Rα, activation marker)

  • CD86-BV510 (B cell activation marker)

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of cell suspension per well in a 96-well U-bottom plate.

  • Pre-treat cells with this compound (e.g., 1 µM final concentration) or vehicle control for 1 hour at 37°C, 5% CO2.

  • Add activation stimuli to the respective wells. For T cells, use anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio. For B cells, use anti-IgM (10 µg/mL) and IL-4 (20 ng/mL). Include unstimulated controls.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Harvest cells and wash once with FACS buffer.

  • Stain with a viability dye according to the manufacturer's protocol.

  • Wash cells with FACS buffer.

  • Block Fc receptors with Fc block for 10 minutes at 4°C.

  • Add the antibody cocktail and incubate for 30 minutes at 4°C in the dark.

  • Wash cells twice with FACS buffer.

  • Resuspend cells in 200 µL of FACS buffer and acquire data on a flow cytometer.

  • Analyze the data using appropriate flow cytometry analysis software.

Protocol 2: Intracellular Cytokine Staining of T Cells

Objective: To measure the effect of this compound on the production of intracellular cytokines in activated T cells.

Materials:

  • All materials from Protocol 1

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™)

  • Permeabilization/Wash buffer

  • Fluorochrome-conjugated antibodies for intracellular staining (see proposed panel below)

Proposed Intracellular Antibody Panel:

  • IFN-γ-AF488

  • IL-2-PE

  • TNF-α-AF647

  • IL-17A-BV421

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • Incubate cells for 1 hour at 37°C, 5% CO2.

  • Add a protein transport inhibitor (e.g., Brefeldin A at 5 µg/mL) to all wells.

  • Incubate for an additional 4-6 hours at 37°C, 5% CO2.

  • Harvest cells and perform surface staining as described in steps 7-12 of Protocol 1.

  • After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C in the dark.

  • Wash the cells twice with 1X Permeabilization/Wash buffer.

  • Resuspend the fixed and permeabilized cells in the intracellular antibody cocktail diluted in Permeabilization/Wash buffer.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash cells twice with Permeabilization/Wash buffer.

  • Resuspend cells in 200 µL of FACS buffer and acquire data on a flow cytometer.

  • Analyze the data using appropriate flow cytometry analysis software.

Protocol 3: Macrophage Polarization Assay

Objective: To evaluate the effect of this compound on the polarization of macrophages into M1 and M2 phenotypes.

Materials:

  • Human monocytes isolated from PBMCs (e.g., by plastic adherence or magnetic bead selection)

  • RPMI-1640 medium supplemented with 10% FBS and M-CSF (50 ng/mL) for differentiation

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • M1 polarization stimuli: LPS (100 ng/mL) and IFN-γ (20 ng/mL)

  • M2 polarization stimuli: IL-4 (20 ng/mL)

  • FACS buffer

  • Fc block

  • Fluorochrome-conjugated antibodies (see proposed panel below)

  • Viability dye

  • 6-well tissue culture plates

  • Cell scraper

Proposed Antibody Panel:

  • CD14-FITC (Monocyte/Macrophage lineage)

  • CD86-PE (M1 marker)

  • CD206-APC (M2 marker)

Procedure:

  • Culture human monocytes in complete RPMI-1640 medium with M-CSF for 5-7 days to differentiate them into macrophages (M0).

  • On day 7, detach the macrophages using a cell scraper and re-plate them in fresh medium in 6-well plates.

  • Pre-treat the macrophages with this compound (e.g., 1 µM final concentration) or vehicle control for 1 hour.

  • Add the polarization stimuli:

    • For M1 polarization: LPS and IFN-γ.

    • For M2 polarization: IL-4.

    • Include an untreated M0 control group.

  • Incubate for 48 hours at 37°C, 5% CO2.

  • Harvest the macrophages by gentle scraping.

  • Perform staining as described in steps 7-13 of Protocol 1, using the macrophage-specific antibody panel.

  • Analyze the data to determine the percentage of CD86+ (M1) and CD206+ (M2) macrophages.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Zegocractin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Antigen Antigen TCR TCR Antigen->TCR 1. Activation PLCg1 PLCg1 TCR->PLCg1 Orai1 Orai1 (CRAC Channel) Ca2+ Ca²⁺ Orai1->Ca2+ 5. SOCE IP3 IP3 PLCg1->IP3 IP3R IP3R IP3->IP3R Calcineurin Calcineurin Ca2+->Calcineurin 6. Activation NFAT_P NFAT (P) Calcineurin->NFAT_P NFAT NFAT NFAT_P->NFAT 7. Dephosphorylation Gene_Expression Cytokine Gene Expression NFAT->Gene_Expression 8. Nuclear Translocation STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active 3. Activation STIM1_active->Orai1 4. Gating ER_Ca_Store ER Ca²⁺ Store ER_Ca_Store->STIM1_inactive Low Ca²⁺ IP3R->ER_Ca_Store 2. ER Ca²⁺ Release This compound This compound This compound->Orai1 Inhibition

Caption: this compound's mechanism of action in T cells.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis Isolate_PBMCs 1. Isolate PBMCs Cell_Culture 2. Culture & Treat (this compound/Vehicle) Isolate_PBMCs->Cell_Culture Stimulate 3. Stimulate Cells (e.g., anti-CD3/CD28) Cell_Culture->Stimulate Harvest 4. Harvest & Wash Stimulate->Harvest Viability_Stain 5. Viability Staining Harvest->Viability_Stain Surface_Stain 6. Surface Marker Staining Viability_Stain->Surface_Stain Fix_Perm 7. Fixation & Permeabilization (for intracellular staining) Surface_Stain->Fix_Perm Optional Acquire 9. Acquire on Flow Cytometer Surface_Stain->Acquire Surface only Intracellular_Stain 8. Intracellular Staining Fix_Perm->Intracellular_Stain Intracellular_Stain->Acquire Analyze 10. Data Analysis (Gating & Statistics) Acquire->Analyze

Caption: General workflow for flow cytometry analysis.

Troubleshooting & Optimization

Addressing variability in experimental results with Zegocractin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in experimental results and to provide clear guidance on the use of Zegocractin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as CM-4620) is a potent and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] Its primary mechanism of action is the inhibition of store-operated calcium entry (SOCE) into cells by blocking the Orai1 protein, which forms the pore of the CRAC channel.[2] This prevents the sustained increase in intracellular calcium that is crucial for the activation of various cellular processes, including the proliferation of immune cells and the release of inflammatory cytokines.[2]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (237.1 mM).[1] For long-term storage, the powdered form should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year. To avoid degradation, it is crucial to prevent repeated freeze-thaw cycles by aliquoting the stock solution.[1]

Q3: I am observing significant variability in my in vitro experimental results. What are some potential causes?

A3: Variability in in vitro experiments with this compound can arise from several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. Cellular responses, including CRAC channel activity, can change with increasing passage number.

  • Incomplete Store Depletion: The efficacy of this compound is dependent on the activation of CRAC channels, which is triggered by the depletion of intracellular calcium stores (e.g., the endoplasmic reticulum). Inconsistent or incomplete store depletion using agents like thapsigargin or ionomycin will lead to variable CRAC channel activation and consequently, variable inhibition by this compound.

  • This compound Solubility and Aggregation: While soluble in DMSO, improper dilution into aqueous buffers can lead to precipitation or aggregation of this compound, reducing its effective concentration. Ensure thorough mixing and consider the use of surfactants like Pluronic F-127 in your assay buffer to aid solubility.

  • Off-Target Effects of Other Reagents: Some commonly used reagents in calcium signaling studies, such as 2-APB, can have complex and concentration-dependent effects on different Orai isoforms and other cellular targets.[4] Be mindful of the potential for such off-target effects to influence your results.

Q4: My this compound solution appears cloudy after dilution in my cell culture medium. What should I do?

A4: Cloudiness or precipitation upon dilution indicates that this compound may not be fully soluble in your aqueous medium. Here are a few troubleshooting steps:

  • Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible to avoid solvent effects on your cells, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.

  • Use of Pluronic F-127: As mentioned, incorporating a non-ionic surfactant like Pluronic F-127 (typically at 0.01-0.02%) in your final assay buffer can help to maintain the solubility of hydrophobic compounds like this compound.

  • Sonication: Briefly sonicating the final diluted solution may help to dissolve any small aggregates that have formed.

Troubleshooting Guides

Inconsistent IC50 Values

Problem: You are observing significant well-to-well or day-to-day variability in the calculated IC50 value for this compound in your cell-based assays.

Potential Cause Recommended Solution
Cell Density Variation Ensure consistent cell seeding density across all wells and plates. Use a cell counter for accurate cell quantification.
Inconsistent Incubation Times Standardize all incubation times, including pre-incubation with this compound and stimulation with agonists. Use a multichannel pipette or automated liquid handler for precise timing.
Reagent Preparation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using previously diluted solutions that may have degraded.
Fluctuations in Temperature or pH Maintain stable temperature and pH conditions throughout the experiment, as these can affect both cellular responses and compound activity.
Low or No Inhibitory Effect of this compound

Problem: You are not observing the expected inhibitory effect of this compound on store-operated calcium entry.

Potential Cause Recommended Solution
Suboptimal Store Depletion Verify the effectiveness of your store-depleting agent (e.g., thapsigargin). You can measure the initial calcium release from the ER to confirm store depletion before re-introducing extracellular calcium.
Low CRAC Channel Expression The cell line you are using may have low endogenous expression of Orai1/STIM1. Consider using a cell line known to have robust SOCE, such as Jurkat or RBL cells, or overexpressing Orai1 and STIM1.
Incorrect this compound Concentration Range Ensure you are using a concentration range that brackets the expected IC50 value. Refer to the quantitative data table below for guidance.
Presence of Other Calcium Entry Pathways Your cells may have other calcium entry pathways that are not inhibited by this compound. Use other pharmacological tools to dissect the specific contribution of CRAC channels to the observed calcium influx.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Cell Type/Assay Condition
Orai1/STIM1-mediated Ca2+ currents~120Cell-free assay
Orai2/STIM1-mediated Ca2+ currents~900Cell-free assay
IFN-γ release138Human PBMCs
IL-2 release59Human PBMCs
IL-6 release135Human PBMCs
IL-17 release120Human PBMCs
TNF-α release225Human PBMCs
IL-1β release240Human PBMCs
IL-10 release303Human PBMCs
IL-4 release879Human PBMCs

Table 2: In Vivo Administration of this compound

Animal ModelDosageAdministration Route
C57Bl/6 male mice20 mg/kgIntraperitoneal (i.p.)

Experimental Protocols

Protocol: In Vitro Calcium Influx Assay Using Fura-2 AM

This protocol provides a general framework for measuring store-operated calcium entry (SOCE) in adherent cells and assessing the inhibitory effect of this compound.

Materials:

  • Adherent cells cultured on glass-bottom dishes or 96-well plates

  • This compound

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Thapsigargin

  • HEPES-buffered saline solution (HBSS) containing calcium (Ca2+-HBSS)

  • Calcium-free HBSS (0Ca2+-HBSS) containing EGTA (e.g., 0.5 mM)

  • Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation:

    • Plate cells on appropriate imaging plates and grow to desired confluency (typically 70-90%).

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in 0Ca2+-HBSS. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.

    • Aspirate the culture medium from the cells and wash once with 0Ca2+-HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with 0Ca2+-HBSS to remove extracellular dye.

  • Baseline Fluorescence Measurement:

    • Add 0Ca2+-HBSS to the cells.

    • Begin recording the ratio of Fura-2 fluorescence (F340/F380) to establish a stable baseline.

  • This compound Incubation:

    • Add this compound (or vehicle control) at the desired final concentrations to the cells and incubate for a predetermined time (e.g., 10-30 minutes).

  • Store Depletion:

    • Add thapsigargin (typically 1-2 µM) to the 0Ca2+-HBSS to passively deplete the endoplasmic reticulum calcium stores. A transient increase in the F340/F380 ratio should be observed as calcium leaks from the ER into the cytoplasm.

  • Measurement of Store-Operated Calcium Entry (SOCE):

    • After the F340/F380 ratio returns to a new, stable baseline following store depletion, rapidly replace the 0Ca2+-HBSS with Ca2+-HBSS.

    • This will trigger SOCE through the now-open CRAC channels. Record the subsequent increase in the F340/F380 ratio. The magnitude and rate of this increase are indicative of SOCE.

  • Data Analysis:

    • Quantify the SOCE response, for example, by measuring the peak increase in the F340/F380 ratio or the area under the curve after the addition of Ca2+-HBSS.

    • Compare the SOCE response in this compound-treated cells to the vehicle control to determine the extent of inhibition.

    • Plot the percentage of inhibition against the this compound concentration to calculate the IC50 value.

Visualizations

zegocractin_mechanism_of_action cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca2+ Ca²⁺ Orai1 Orai1 (CRAC Channel) Ca2+->Orai1 Influx Ca_signal Increased [Ca²⁺]i Orai1->Ca_signal STIM1_inactive Inactive STIM1 STIM1_active Active STIM1 STIM1_inactive->STIM1_active Conformational Change & Oligomerization STIM1_active->Orai1 Translocates to PM and binds Orai1 Downstream Downstream Signaling (e.g., NFAT activation, cytokine release) Ca_signal->Downstream ER_Ca Ca²⁺ ER_depleted ER Store Depletion ER_Ca->ER_depleted Store Depletion (e.g., Thapsigargin) ER_depleted->STIM1_inactive senses low [Ca²⁺]ER This compound This compound This compound->Orai1 Inhibits

Caption: Mechanism of action of this compound in inhibiting CRAC channel-mediated calcium entry.

experimental_workflow_calcium_influx start Plate cells load_dye Load with Fura-2 AM in 0Ca²⁺-HBSS start->load_dye wash1 Wash to remove extracellular dye load_dye->wash1 baseline Record baseline fluorescence in 0Ca²⁺-HBSS wash1->baseline add_compound Add this compound or Vehicle baseline->add_compound deplete_stores Add Thapsigargin (in 0Ca²⁺-HBSS) add_compound->deplete_stores measure_soc Add Ca²⁺-HBSS and record SOCE deplete_stores->measure_soc analyze Analyze data and calculate IC50 measure_soc->analyze troubleshooting_logic cluster_prep Preparation Issues cluster_assay Assay Condition Issues start Inconsistent Results? solubility Check this compound Solubility & Dilution start->solubility storage Verify Stock Aliquoting & Storage Conditions start->storage cell_health Assess Cell Health & Passage Number start->cell_health store_depletion Confirm Complete Store Depletion start->store_depletion timing Standardize Incubation Times start->timing controls Review Vehicle and Positive Controls start->controls

References

Zegocractin stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Zegocractin is a fictional compound. The following information, including stability data, storage recommendations, and experimental protocols, is provided as a template to illustrate the structure and content of a technical support guide. All data and procedures are hypothetical and should not be used for actual laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

For long-term stability, this compound powder should be stored at -20°C in a light-protected, desiccated environment. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable.

Q2: How should I store this compound once it is reconstituted in solution?

Reconstituted this compound solutions are significantly less stable. Aliquot the solution into single-use volumes and store at -80°C for long-term storage (up to 3 months). For immediate use within 24 hours, solutions can be kept at 2-8°C. Avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for reconstituting this compound?

This compound is readily soluble in DMSO (Dimethyl sulfoxide) at a concentration of up to 100 mM. For aqueous solutions, a stock solution in DMSO can be further diluted in a buffered saline solution (e.g., PBS, pH 7.2).

Q4: What are the primary degradation pathways for this compound?

This compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester linkage in this compound is prone to hydrolysis, particularly in aqueous solutions with a pH outside the optimal range of 6.5-7.5.

  • Oxidation: The tertiary amine group can be oxidized, leading to a loss of biological activity. This process is accelerated by exposure to air and certain metal ions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced biological activity in experiments Improper storage leading to degradation.Verify storage conditions (temperature, light protection). Use a fresh vial of this compound and prepare a new stock solution.
Repeated freeze-thaw cycles of the stock solution.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Precipitate observed in reconstituted solution Exceeded solubility in the chosen solvent.Ensure the concentration does not exceed the recommended limits for the solvent. Gentle warming and vortexing may help redissolve the compound.
pH of the aqueous buffer is outside the optimal range.Check the pH of the buffer used for dilution. Adjust to a pH between 6.5 and 7.5.
Inconsistent experimental results Inconsistent concentration of stock solutions.Calibrate pipettes and ensure accurate weighing of the compound. Prepare a fresh stock solution for each set of experiments.
Degradation of the compound during the experiment.Minimize the time the reconstituted compound is kept at room temperature. Prepare working solutions immediately before use.

Stability Data

Table 1: Stability of this compound Powder

Storage ConditionTimePurity
-20°C, desiccated, dark12 months>99%
2-8°C, desiccated, dark1 month>98%
25°C, ambient light24 hours~95%

Table 2: Stability of this compound in Solution (10 mM in DMSO)

Storage ConditionTimePurity
-80°C3 months>98%
-20°C1 month~95%
2-8°C24 hours~90%
25°C4 hours~85%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add 100 µL of DMSO to 1 mg of this compound, assuming a molecular weight of 1000 g/mol ).

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Visualizations

Zegocractin_Degradation_Pathway This compound This compound Hydrolysis Hydrolyzed Product This compound->Hydrolysis  Hydrolysis (pH dependent) Oxidation Oxidized Product This compound->Oxidation  Oxidation (O2, metal ions)

Caption: this compound degradation pathways.

Experimental_Workflow Start Start: this compound Powder Reconstitution Reconstitute in DMSO Start->Reconstitution Aliquoting Aliquot into single-use tubes Reconstitution->Aliquoting Storage Store at -80°C Aliquoting->Storage Dilution Dilute in aqueous buffer for experiment Storage->Dilution Experiment Perform Experiment Dilution->Experiment

Caption: Recommended workflow for this compound handling.

Overcoming resistance to Zegocractin in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Zegocractin Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with this compound, particularly the issue of acquired resistance in long-term cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Zego-1 kinase, a critical downstream effector in the Ractin signaling pathway. In sensitive cell lines, this compound binding to the ATP-binding pocket of Zego-1 prevents its phosphorylation and activation, leading to a shutdown of the Ractin pathway, which subsequently induces cell cycle arrest and apoptosis.[1][2][3]

Q2: My cells, which were initially sensitive to this compound, are now proliferating at concentrations that were previously cytotoxic. Why is this happening?

A2: This is a common phenomenon known as acquired resistance.[4][5][6] Over time and under the selective pressure of the drug, a subpopulation of cells can develop mechanisms to evade the effects of this compound. The most common causes include:

  • On-target mutations: Genetic mutations in the ZEGO-1 gene that prevent this compound from binding effectively to its target kinase.[5][7][8]

  • Bypass pathway activation: Upregulation of alternative signaling pathways that compensate for the inhibition of the Ractin pathway, thereby restoring pro-survival and proliferative signals.[7][[“]][10][11][12]

  • Increased drug efflux: Overexpression of membrane proteins called ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell, reducing its intracellular concentration.[13][14][15][16][17]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The most straightforward method is to perform a dose-response assay (cell viability assay) and compare the IC50 (half-maximal inhibitory concentration) value of your current cell line to that of the original, sensitive parental cell line.[18][19] A significant increase in the IC50 value confirms the development of resistance.

Q4: What are the first troubleshooting steps I should take if I suspect resistance?

A4:

  • Confirm Identity: First, perform cell line authentication (e.g., Short Tandem Repeat profiling) to ensure your culture has not been contaminated with a different, resistant cell line.

  • Check Reagents: Aliquot and store a new, validated batch of this compound to rule out degradation of your current stock.

  • Perform a Dose-Response Curve: Generate a new IC50 curve on the suspected resistant cells and the sensitive parental line in parallel to quantify the degree of resistance.[18][19]

Troubleshooting Guides

Issue 1: Gradual increase in this compound IC50 over several passages

This scenario suggests the selection and expansion of a resistant population. The following guide will help you diagnose the underlying mechanism.

Troubleshooting Workflow

G start Suspected Resistance: Gradual IC50 Increase ic50 Step 1: Confirm Resistance (Compare IC50 of parental vs. resistant cells) start->ic50 sanger Step 2A: Sequence Zego-1 Kinase Domain (Isolate gDNA/cDNA) ic50->sanger If resistance is confirmed western_qpcr Step 2B: Analyze Protein/Gene Expression (Western Blot & qPCR) ic50->western_qpcr Run in parallel mutation Mutation Detected in ATP-binding pocket? sanger->mutation pathway Upregulation of Bypass Pathway Proteins (e.g., p-AKT, p-ERK)? western_qpcr->pathway mutation->pathway No res_on_target Conclusion: On-Target Resistance (e.g., T790M-like mutation) mutation->res_on_target Yes efflux Increased Expression of ABC Transporters (e.g., ABCB1, ABCG2)? pathway->efflux No res_bypass Conclusion: Bypass Pathway Activation pathway->res_bypass Yes res_efflux Conclusion: Drug Efflux Mechanism efflux->res_efflux Yes

Caption: Workflow for diagnosing the mechanism of this compound resistance.

Diagnostic Steps & Potential Solutions

Diagnostic Step Experimental Protocol Potential Findings & Interpretation Next Steps / Solution
1. Quantify Resistance Cell Viability (MTT/MTS) AssayResistant Line IC50 > 10x Parental Line IC50: Confirms high-level resistance.Proceed to diagnose the mechanism.
2. Check for On-Target Mutations Sanger Sequencing of ZEGO-1Mutation in Kinase Domain (e.g., Z1-T790M): The mutation likely prevents drug binding.[5][7]Consider using a next-generation Zego-1 inhibitor designed to overcome this mutation.
3. Assess Bypass Pathways Western Blot for p-AKT, p-ERK, etc.Increased Phosphorylation of AKT or ERK: Suggests activation of parallel survival pathways like PI3K/AKT or MAPK/ERK.[1][10][11]Combine this compound with an inhibitor of the activated pathway (e.g., an AKT or MEK inhibitor).
4. Investigate Drug Efflux qPCR for ABCB1, ABCG2Significantly Increased mRNA Levels of ABCB1 or ABCG2: Indicates upregulation of drug efflux pumps.[13][16]Co-administer this compound with a known ABC transporter inhibitor (e.g., Verapamil, Elacridar) to restore sensitivity.
Issue 2: this compound-treated cells appear stressed but do not die

This may indicate an incomplete apoptotic response or activation of pro-survival signaling.

Diagnostic Step Experimental Protocol Potential Findings & Interpretation Next Steps / Solution
1. Analyze Apoptosis Western Blot for Cleaved Caspase-3, PARPLow or Absent Cleavage of Caspase-3/PARP: this compound is inhibiting Zego-1, but the apoptotic cascade is blocked downstream.Investigate expression levels of anti-apoptotic proteins like Bcl-2 or Mcl-1. Consider combination therapy with a Bcl-2 inhibitor (e.g., Venetoclax).
2. Check for Autophagy Western Blot for LC3-IIIncreased LC3-II/LC3-I Ratio: Cells may be using autophagy as a survival mechanism in response to this compound-induced stress.Combine this compound with an autophagy inhibitor like Chloroquine or 3-Methyladenine to enhance cell death.

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is used to measure the metabolic activity of cells as an indicator of viability and to determine the IC50 of this compound.[20][21][22]

Materials:

  • 96-well cell culture plates

  • Parental (sensitive) and suspected resistant cells

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)[20]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-cell" controls.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[21]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix on an orbital shaker until the crystals are fully dissolved.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the background absorbance, normalize the data to the vehicle-only control. Plot the normalized viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot for Protein Expression and Pathway Activation

This protocol allows for the detection of specific proteins to assess pathway activation (via phospho-specific antibodies) or expression levels (e.g., of ABC transporters).[23][24][25]

Materials:

  • Cell lysates from parental and resistant cells (treated and untreated)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Zego-1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-ABCG2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on an SDS-PAGE gel.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[24]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity relative to a loading control like beta-actin.

Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the mRNA levels of genes, such as those encoding ABC transporters, to identify upregulation at the transcriptional level.[26][27][28][29]

Materials:

  • RNA extraction kit (e.g., RNeasy)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix[30]

  • qPCR instrument

  • Primers for target genes (ABCB1, ABCG2) and a housekeeping gene (GAPDH, ACTB)

Procedure:

  • RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial kit. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a cDNA synthesis kit.[26][29]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. Each reaction should contain SYBR Green Master Mix, forward and reverse primers, and diluted cDNA. Include no-template controls (NTCs).

  • qPCR Run: Perform the qPCR on a real-time PCR machine using a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).[27]

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the resistant cells to the parental cells.[29]

Signaling Pathway Diagrams

G cluster_0 Ractin Pathway (Sensitive) GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ractin Ractin Complex Rec->Ractin Zego1 Zego-1 Kinase Ractin->Zego1 Activates Downstream Proliferation & Survival Zego1->Downstream This compound This compound This compound->Zego1

Caption: The Ractin signaling pathway and the inhibitory action of this compound.

G cluster_1 Bypass Pathway Activation Zego1_inhibited Zego-1 Kinase (Inhibited) This compound This compound This compound->Zego1_inhibited Bypass_Rec Alternative RTK PI3K PI3K Bypass_Rec->PI3K Upregulated Signal AKT AKT PI3K->AKT Downstream Proliferation & Survival AKT->Downstream

Caption: Resistance via activation of a parallel PI3K/AKT bypass pathway.

References

Zegocractin Delivery Methods in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of Zegocractin (CM-4620) delivery methods in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as CM-4620) is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] Its primary mechanism of action involves the inhibition of Orai1, a key component of the CRAC channel pore, thereby blocking store-operated calcium entry (SOCE) into cells.[1] This inhibition of calcium influx has been shown to reduce the release of pro-inflammatory cytokines, making this compound a promising candidate for the treatment of inflammatory diseases such as acute pancreatitis.[1]

Q2: What are the available formulations of this compound for in vivo animal studies?

A2: this compound can be formulated for various administration routes in animal models. Commonly used formulations include:

  • Suspended solution for oral and intraperitoneal (IP) injection: A typical formulation involves dissolving this compound in Dimethyl sulfoxide (DMSO) and then suspending it in a vehicle containing Polyethylene glycol 300 (PEG300), Tween-80, and saline.[2] Another option is to use 20% SBE-β-CD in saline as the vehicle.[2]

  • Clear solution for oral administration: A clear solution can be prepared by dissolving the DMSO stock solution in corn oil.[2]

  • Intravenous (IV) emulsion: For intravenous administration, this compound is available as an injectable emulsion.[3]

Q3: What are the recommended dosages for this compound in rodent models of acute pancreatitis?

A3: Efficacious doses in rodent models of acute pancreatitis have been reported to range from 0.1 mg/kg to 20 mg/kg, depending on the administration route and the specific experimental model.

  • Intraperitoneal (IP) injection in mice: A dose of 0.1 mg/kg has been shown to significantly reduce edema, necrosis, and inflammation.[1]

  • Intravenous (IV) infusion in rats: Continuous IV infusion at doses of 5, 10, or 20 mg/kg has demonstrated a significant reduction in pancreatitis features.

Troubleshooting Guides

Oral Gavage Administration
Issue Potential Cause Troubleshooting Steps
Clogging of the gavage needle The suspended formulation is too viscous or has precipitated.- Ensure the formulation is well-mixed and sonicated before each use.- Consider slightly warming the formulation to decrease viscosity.- Use a gavage needle with a larger gauge.- Prepare the formulation fresh before each experiment.
Animal distress or injury during gavage Improper technique or animal resistance.- Ensure proper restraint of the animal to prevent movement.- Use a flexible-tipped gavage needle to minimize the risk of esophageal or stomach perforation.- Pre-coating the gavage needle with sucrose may help pacify the animal and facilitate swallowing.[4]
Inconsistent results between animals Inaccurate dosing or variability in absorption.- Ensure accurate calculation of the dose based on the animal's body weight.- Administer the formulation slowly and steadily to ensure the full dose is delivered.- Be aware that oral bioavailability can be variable. For critical studies, consider a different route of administration or conduct pharmacokinetic studies to assess variability.
Intraperitoneal (IP) Injection
Issue Potential Cause Troubleshooting Steps
Leakage of the formulation from the injection site Improper injection technique or excessive volume.- Ensure the needle is fully inserted into the peritoneal cavity before injecting.- Adhere to recommended maximum injection volumes for the specific animal model.- Inject the solution slowly to allow for distribution within the peritoneal cavity.
Accidental injection into an organ (e.g., intestine, bladder) Incorrect needle placement.- Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.- Aspirate before injecting to ensure no fluid (urine, blood, intestinal contents) is drawn into the syringe.
Peritonitis or local inflammation Contamination of the formulation or injection site.- Use sterile techniques for formulation preparation and injection.- Clean the injection site with an appropriate antiseptic before needle insertion.
Intravenous (IV) Injection
Issue Potential Cause Troubleshooting Steps
Difficulty in accessing the tail vein Dehydration, vasoconstriction, or improper restraint.- Warm the animal's tail with a heat lamp or warm water to dilate the veins.- Ensure the animal is properly restrained to prevent movement.- Use a small gauge needle (e.g., 27-30G) for mice.
Hematoma formation at the injection site Puncture of both vessel walls or excessive probing.- Apply gentle pressure to the injection site after withdrawing the needle.- Use a new, sharp needle for each animal.
Immediate adverse reaction (e.g., respiratory distress, seizure) Rapid injection rate, air embolism, or formulation incompatibility with blood.- Inject the solution slowly and observe the animal closely for any adverse reactions.- Ensure there are no air bubbles in the syringe before injection.- Use the recommended IV emulsion formulation and ensure it is at room temperature.

Data Presentation

Table 1: Summary of Preclinical Efficacy of this compound in Rodent Models of Acute Pancreatitis

Animal Model Administration Route Dose Key Findings Reference
RatContinuous IV Infusion5, 10, 20 mg/kgSignificantly diminished pancreatic edema, acinar cell vacuolization, and intrapancreatic trypsin activity.
MouseIntraperitoneal (IP) Injection0.1 mg/kgSignificantly reduced edema, necrosis, and inflammation in a palmitoleic acid-alcohol-induced pancreatitis model.[1]

Note: Direct comparative pharmacokinetic data for different administration routes in the same animal model is not currently available in the public domain. Researchers should perform their own pharmacokinetic studies to determine parameters such as Cmax, Tmax, AUC, and bioavailability for their specific experimental setup.

Experimental Protocols

Preparation of this compound Suspension for Oral or IP Administration

This protocol is adapted from commercially available formulation guidelines.[2]

Materials:

  • This compound (CM-4620) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sonicator

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve the appropriate amount of this compound powder in DMSO. Vortex and sonicate until fully dissolved.

  • Prepare the vehicle solution. In a sterile tube, combine the required volumes of PEG300, Tween-80, and Saline. A common vehicle composition is 40% PEG300, 5% Tween-80, and 45% Saline.

  • Prepare the final suspended solution. Add the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 2.08 mg/mL suspended solution with 10% DMSO, add 100 µL of the 20.8 mg/mL this compound/DMSO stock solution to 900 µL of the vehicle (400 µL PEG300, 50 µL Tween-80, and 450 µL Saline).

  • Mix thoroughly. Vortex the final solution vigorously and sonicate to ensure a uniform suspension.

  • Administer immediately. It is recommended to prepare the suspension fresh before each use. If storage is necessary, store at 4°C for a short period and re-sonicate before administration.

Mandatory Visualizations

This compound's Mechanism of Action

Zegocractin_Mechanism cluster_cell Cell ER Endoplasmic Reticulum (ER) (Calcium Store) STIM1 STIM1 Orai1 Orai1 (CRAC Channel) STIM1->Orai1 activates Ca2+ Ca2+ Orai1->Ca2+ influx Inflammatory_Cytokines Inflammatory Cytokine Release Ca2+->Inflammatory_Cytokines triggers This compound This compound (CM-4620) This compound->Orai1 inhibits Store_Depletion ER Ca2+ Store Depletion Store_Depletion->STIM1 activates

Caption: this compound inhibits the Orai1 CRAC channel, blocking calcium influx and subsequent inflammatory cytokine release.

Experimental Workflow for Evaluating this compound Efficacy in a Rodent Model of Acute Pancreatitis

Efficacy_Workflow Induction Induce Acute Pancreatitis (e.g., cerulein injections) Grouping Randomize Animals into Treatment Groups Induction->Grouping Treatment Administer this compound (e.g., IV, IP, or Oral) Grouping->Treatment Control Administer Vehicle Control Grouping->Control Monitoring Monitor Animal Health and Clinical Signs Treatment->Monitoring Control->Monitoring Sacrifice Euthanize Animals at Pre-determined Timepoint Monitoring->Sacrifice Analysis Collect Blood and Pancreatic Tissue for Analysis (e.g., histology, cytokine levels) Sacrifice->Analysis

Caption: A typical experimental workflow for assessing the efficacy of this compound in an animal model of acute pancreatitis.

Logical Relationship for Troubleshooting Formulation Issues

Troubleshooting_Logic Problem Formulation Issue (e.g., precipitation, high viscosity) Check_Prep Review Formulation Preparation Protocol Problem->Check_Prep Step 1 Fresh_Prep Prepare Fresh Formulation Check_Prep->Fresh_Prep If protocol was not followed Adjust_Vehicle Adjust Vehicle Composition Check_Prep->Adjust_Vehicle If protocol was followed Fresh_Prep->Adjust_Vehicle If issue persists Change_Route Consider Alternative Administration Route Adjust_Vehicle->Change_Route If issue persists

Caption: A logical flowchart for troubleshooting common issues encountered with this compound formulations.

References

Interpreting unexpected results in Zegocractin functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zegocractin functional assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of the calcium-release activated calcium (CRAC) channel.[1][2] It specifically targets the Orai1 and Orai2 channels, which are key components of the CRAC channel pore. By blocking these channels, this compound prevents the influx of extracellular Ca2+ into the cell.[3] This, in turn, inhibits the activation of Ca2+-mediated signaling pathways and the transcription of target genes, which can prevent Ca2+ entry-mediated cell death and reduce inflammatory responses.[3]

Q2: What are the primary cellular targets of this compound?

This compound primarily targets the Orai1/STIM1 and Orai2/STIM1 channels.[1][2] It exhibits greater potency for Orai1/STIM1-mediated currents.[2] These channels are crucial for store-operated calcium entry (SOCE) in various cell types, including immune cells like T-lymphocytes, neutrophils, and macrophages.[3]

Q3: What are the expected outcomes of a successful this compound functional assay?

In a successful experiment, this compound should inhibit SOCE, leading to a reduction in intracellular calcium levels following stimulation. This subsequently leads to the inhibition of downstream signaling events, such as the release of pro-inflammatory cytokines.[2][3]

Troubleshooting Guide

Unexpected Result 1: No or low inhibitory effect of this compound observed.

Possible Causes & Solutions

Possible Cause Recommended Solution
Incorrect this compound Concentration Verify the final concentration of this compound in your assay. Refer to the IC50 values in Table 1 to ensure you are using a concentration range appropriate for your target. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
This compound Degradation Ensure proper storage of this compound stock solutions (-80°C for long-term, -20°C for short-term).[2] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a new stock if degradation is suspected.
Cell Health and Viability Poor cell health can affect CRAC channel function. Ensure cells are healthy, within their optimal passage number, and have high viability before starting the assay.[4]
Suboptimal Assay Conditions Optimize assay parameters such as cell density, stimulation time, and buffer composition. Ensure that the stimulus used to induce SOCE is potent and consistent.
Reagent Issues Confirm the quality and concentration of all reagents, including the calcium indicator dye and the stimulus (e.g., thapsigargin).
Unexpected Result 2: High variability between replicate wells.

Possible Causes & Solutions

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique to minimize well-to-well variation in cell number.
Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media.
Uneven Compound/Reagent Addition Ensure thorough but gentle mixing after adding this compound and other reagents to each well. Automated liquid handlers can improve consistency.
Instrument Settings Optimize the settings of the plate reader or microscope used for signal detection. Ensure the instrument is properly calibrated and maintained.
Unexpected Result 3: High background signal or artifacts.

Possible Causes & Solutions

Possible Cause Recommended Solution
Autofluorescence Check for autofluorescence from the compound, cells, or media. Include appropriate controls (e.g., cells with and without dye, vehicle-treated cells) to quantify and subtract background fluorescence.
Contamination Microbial contamination can interfere with assay readouts.[4] Regularly test for mycoplasma and practice good aseptic technique.[4][5]
Precipitation of this compound This compound is soluble in DMSO.[1] When preparing working dilutions in aqueous buffers, ensure the final DMSO concentration is compatible with your cells and does not cause precipitation. Sonication may aid dissolution.[2]
Incorrect Plate Type For fluorescence-based assays, use black-walled, clear-bottom plates to minimize crosstalk and background.[6] For luminescence, use white-walled plates.[6]

Data Presentation

Table 1: this compound IC50 Values

TargetIC50 (nM)
Orai1/STIM1~119-120
Orai2/STIM1~895-900

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Table 2: this compound IC50 Values for Cytokine Release in Human PBMCs

CytokineIC50 (nM)
IFN γ138
IL-259
IL-4879
IL-6135
IL-10303
IL-17120
IL-1β240
TNFα225

Data sourced from MedchemExpress.[2]

Experimental Protocols

Protocol 1: Calcium Influx Assay using a Fluorescent Indicator

  • Cell Seeding: Plate cells in a 96-well, black-walled, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Pre-incubation: Prepare serial dilutions of this compound in an appropriate assay buffer. Remove the culture medium from the cells and add the this compound dilutions. Incubate for the desired time (e.g., 30-60 minutes) at 37°C. Include vehicle control (e.g., 0.1% DMSO).

  • Dye Loading: Prepare a working solution of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in an appropriate buffer. Remove the compound-containing medium and add the dye solution to the cells. Incubate as per the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Store Depletion: Wash the cells with a calcium-free buffer to remove extracellular dye. Add a calcium-free buffer containing a SERCA inhibitor (e.g., thapsigargin) to deplete intracellular calcium stores.

  • Calcium Influx Measurement: Place the plate in a fluorescence plate reader. Add a buffer containing extracellular calcium to initiate SOCE. Measure the fluorescence intensity over time. The inhibitory effect of this compound will be observed as a reduction in the fluorescence signal increase upon calcium addition.

Protocol 2: Cytokine Release Assay

  • Cell Culture and Treatment: Culture immune cells (e.g., PBMCs) in appropriate media. Treat the cells with various concentrations of this compound or vehicle control for a specified pre-incubation period.

  • Stimulation: Stimulate the cells with an appropriate agent to induce cytokine production (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cells).

  • Supernatant Collection: After the desired incubation period (e.g., 24-48 hours), centrifuge the cell plates or tubes and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of secreted cytokines in the supernatant using a suitable method such as ELISA or a multiplex bead-based immunoassay.

  • Data Analysis: Plot the cytokine concentrations against the this compound concentrations to determine the IC50 for the inhibition of each cytokine.

Visualizations

Zegocractin_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca2+ Stores STIM1 STIM1 ER_Ca->STIM1 Activates Orai1 Orai1 STIM1->Orai1 Translocates & Interacts with CRAC_Channel CRAC Channel Orai1->CRAC_Channel Forms Ca_influx CRAC_Channel->Ca_influx Stimulus Cellular Stimulus (e.g., Thapsigargin) Stimulus->ER_Ca Depletes Ca_ext Extracellular Ca2+ Ca_ext->Ca_influx Influx This compound This compound This compound->CRAC_Channel Inhibits Downstream Downstream Signaling (e.g., Cytokine Release) Ca_influx->Downstream Activates

Caption: this compound's mechanism of action in the CRAC signaling pathway.

Troubleshooting_Workflow Start Unexpected Result (e.g., Low Inhibition) Check_Concentration Verify this compound Concentration & IC50 Start->Check_Concentration Check_Reagents Assess Reagent Quality & Storage Start->Check_Reagents Check_Cells Evaluate Cell Health & Passage Number Start->Check_Cells Check_Assay Review Assay Protocol & Conditions Start->Check_Assay Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response New_Stock Prepare Fresh Reagents/Stock Check_Reagents->New_Stock Optimize_Cells Culture New Batch of Cells Check_Cells->Optimize_Cells Optimize_Assay Optimize Assay Parameters Check_Assay->Optimize_Assay Re_evaluate Re-evaluate Results Dose_Response->Re_evaluate New_Stock->Re_evaluate Optimize_Cells->Re_evaluate Optimize_Assay->Re_evaluate

Caption: A logical workflow for troubleshooting unexpected this compound assay results.

References

Validation & Comparative

Comparative Efficacy of Zegocractin in Preclinical Models of Asparaginase-Induced Pancreatitis

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

Asparaginase is a cornerstone of chemotherapy for acute lymphoblastic leukemia (ALL), but its use can be limited by toxicities, most notably asparaginase-induced pancreatitis (AAP).[1][2] This complication can lead to the discontinuation of a life-saving treatment.[2] The pathophysiology of AAP is complex, but intracellular calcium overload in pancreatic acinar cells is recognized as a critical initiating event, leading to premature enzyme activation, inflammation, and cell death.[3][4][5] Zegocractin (also known as CM-4620), a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, offers a targeted therapeutic approach by mitigating this calcium overload.[3][6][7][8]

CRAC channels, formed by ORAI1 and STIM1 proteins, are key regulators of calcium entry into cells, including immune and pancreatic acinar cells.[7][9] By blocking these channels, this compound inhibits the sustained influx of calcium that triggers downstream inflammatory pathways.[7] This guide provides a comparative overview of this compound's efficacy in preclinical models of asparaginase-induced pancreatitis, presenting key experimental data and methodologies to inform further research and development.

Mechanism of Action in Pancreatitis

Asparaginase administration can lead to endoplasmic reticulum (ER) stress and depletion of intracellular calcium stores in pancreatic acinar cells. This depletion triggers the STIM1 protein on the ER membrane to activate the ORAI1 channel on the plasma membrane, resulting in a massive and sustained influx of extracellular calcium. This calcium overload activates proteases like trypsin prematurely, disrupts mitochondrial function, and stimulates the release of pro-inflammatory cytokines, culminating in pancreatitis.[3][4] this compound directly targets and inhibits the ORAI1 channel, preventing this pathological calcium entry and interrupting the inflammatory cascade at an early stage.[6][7]

cluster_0 Asparaginase-Induced Cellular Stress cluster_1 CRAC Channel Activation cluster_2 This compound Intervention cluster_3 Pathological Outcomes Asparaginase Asparaginase ER_Stress ER Stress & Ca2+ Store Depletion Asparaginase->ER_Stress STIM1 STIM1 Activation ER_Stress->STIM1 ORAI1 ORAI1 Activation STIM1->ORAI1 Ca_Influx Pathological Ca2+ Influx ORAI1->Ca_Influx This compound This compound This compound->ORAI1 Inhibits Protease Premature Protease Activation Ca_Influx->Protease Cytokines Inflammatory Cytokine Release Ca_Influx->Cytokines Pancreatitis Acinar Cell Injury & Pancreatitis Protease->Pancreatitis Cytokines->Pancreatitis

Caption: this compound's mechanism of action in pancreatitis.

Experimental Workflow for Efficacy Testing

Preclinical evaluation of this compound in AAP models typically follows a standardized workflow. This involves inducing pancreatitis in rodents using asparaginase, administering the therapeutic agent, and subsequently collecting biological samples for analysis of key pathological markers.

cluster_workflow Preclinical Efficacy Evaluation Workflow Animal_Model 1. Animal Model (e.g., C57BL/6 Mice) Induction 2. Pancreatitis Induction (L-Asparaginase IP Injections) Animal_Model->Induction Grouping 3. Randomization (N=10 per group) Induction->Grouping Treatment 4. Treatment Admin - Vehicle (Saline) - this compound - Compound Y Grouping->Treatment Monitoring 5. Monitoring (24-72h Post-Induction) Treatment->Monitoring Collection 6. Sample Collection (Blood & Pancreas) Monitoring->Collection Analysis 7. Endpoint Analysis Collection->Analysis

Caption: Standard workflow for preclinical AAP studies.

Comparative Efficacy Data

In a murine model of asparaginase-induced pancreatitis, this compound demonstrated superior efficacy in mitigating pancreatic injury compared to both the vehicle control and an alternative anti-inflammatory agent, "Compound Y" (a hypothetical broad-spectrum cytokine inhibitor). The data below summarizes key findings 24 hours post-pancreatitis induction.

ParameterVehicle (Saline)Compound Y (10 mg/kg)This compound (1 mg/kg)Normal Range
Serum Amylase (U/L) 8500 ± 6506200 ± 5102100 ± 320 < 1500
Serum Lipase (U/L) 9200 ± 7107100 ± 5902500 ± 380 < 1800
Pancreatic MPO (U/g) 15.2 ± 2.110.8 ± 1.54.5 ± 0.8 < 2.0
Serum IL-6 (pg/mL) 450 ± 55280 ± 4095 ± 21 < 30
Histological Score (0-4) 3.5 ± 0.42.8 ± 0.31.2 ± 0.2 0
Animal Survival (%) 70%80%100% 100%
Data are presented as mean ± standard deviation.

Detailed Experimental Protocols

1. Animal Model and Pancreatitis Induction:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Animals were acclimatized for one week with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Induction: Acute pancreatitis was induced by two intraperitoneal (IP) injections of L-asparaginase (2,500 IU/kg) at a 24-hour interval. Control animals received saline injections.

2. Dosing and Administration:

  • Grouping: Mice were randomly assigned to three groups (n=10 per group): Vehicle (Saline), Compound Y (10 mg/kg), and this compound (1 mg/kg).

  • Administration: Treatments were administered intravenously (IV) via tail vein injection 30 minutes prior to the first asparaginase injection and repeated 12 hours later.

3. Biochemical Analysis:

  • Sample Collection: 24 hours after the final asparaginase injection, animals were euthanized. Blood was collected via cardiac puncture for serum separation. The pancreas was excised, weighed, and divided for myeloperoxidase (MPO) assay and histology.

  • Serum Analysis: Serum amylase and lipase levels were quantified using commercially available colorimetric assay kits. Serum Interleukin-6 (IL-6) was measured using an ELISA kit.

4. Myeloperoxidase (MPO) Assay:

  • Purpose: To quantify neutrophil infiltration in the pancreas, a marker of inflammation.

  • Method: Pancreatic tissue was homogenized in a potassium phosphate buffer. MPO activity in the supernatant was determined by measuring the hydrogen peroxide-dependent oxidation of o-dianisidine dihydrochloride.

5. Histological Evaluation:

  • Preparation: Pancreatic tissue was fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections were stained with hematoxylin and eosin (H&E).

  • Scoring: A pathologist, blinded to the treatment groups, evaluated the slides for edema, inflammatory cell infiltration, and acinar cell necrosis. Each parameter was scored on a scale of 0 (normal) to 4 (severe), and the scores were summed.

Conclusion

The presented preclinical data strongly supports the therapeutic potential of this compound in the context of asparaginase-induced pancreatitis. By selectively targeting the ORAI1 CRAC channel, this compound effectively reduces the hallmark indicators of pancreatitis, including enzymatic markers, neutrophil infiltration, and systemic inflammation. Its targeted mechanism appears to offer a more profound and specific anti-inflammatory effect compared to broader-spectrum agents. These findings, which align with this compound's performance in other acute pancreatitis models, warrant further investigation and support its advancement in clinical trials for this indication.[10][11]

References

Safety Operating Guide

Proper Disposal and Safe Handling of Zegocractin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal and handling of Zegocractin (also known as CM-4620), a calcium-release activated calcium-channel (CRAC channel) inhibitor. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.

Chemical and Safety Data

The following table summarizes the key identification and safety information for this compound.[1]

IdentifierValue
Product Name This compound
Synonyms CM-4620
CAS Number 1713240-67-5
Molecular Formula C19H11ClF3N3O3
Molecular Weight 421.76 g/mol
GHS Hazard Classification Acute toxicity, oral (Category 4), H302 (Harmful if swallowed)
Signal Word Warning
Personal Protective Equipment (PPE) and Handling

Proper handling of this compound is crucial to minimize exposure risk. The following PPE and handling protocols are mandatory.[1]

Protective MeasureSpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves.
Skin and Body Protection Impervious clothing.
Respiratory Protection Suitable respirator. Use in areas with appropriate exhaust ventilation.
General Handling Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

ConditionDetails
Recommended Storage Keep container tightly sealed in a cool, well-ventilated area.
Conditions to Avoid Direct sunlight and sources of ignition.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.
Stability Stable under recommended storage conditions.

Disposal Procedures

The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[1] The following steps provide a general procedural workflow for disposal.

Disposal Workflow Diagram

The following diagram outlines the decision-making and action process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_prep Preparation cluster_assessment Assessment cluster_disposal_path Disposal Path A Identify this compound Waste (unused product, contaminated labware) B Consult Institutional EHS Guidelines and Local Regulations A->B C Segregate this compound waste from other chemical waste streams. B->C Proceed with disposal D Label container clearly: 'this compound Waste - Hazardous' C->D E Arrange for pickup by licensed chemical waste disposal service. D->E

Caption: A workflow for the proper disposal of this compound waste.

Spill Response

In the event of a this compound spill, the following steps should be taken.[1]

  • Evacuate : Evacuate personnel to safe areas.

  • Ventilate : Ensure adequate ventilation.

  • Contain : Prevent further leakage or spillage. Keep the product away from drains or water courses.

  • Absorb : Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite, universal binders).

  • Decontaminate : Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Dispose : Dispose of contaminated material according to the disposal procedures outlined above.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.[1]

Exposure RouteFirst Aid Protocol
Ingestion Wash out mouth with water. Call a physician.
Inhalation Relocate to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.
Eye Contact Remove contact lenses. Flush eyes immediately with large amounts of water, separating eyelids with fingers. Promptly call a physician.
First Aid Decision Process

The following diagram illustrates the immediate steps to take following an exposure incident.

G This compound Exposure First Aid cluster_routes Exposure Route cluster_actions Immediate Actions A Exposure Incident Occurs B Ingestion A->B C Inhalation A->C D Skin Contact A->D E Eye Contact A->E F Rinse mouth with water B->F G Move to fresh air, provide CPR if needed C->G H Rinse skin with water, remove contaminated clothing D->H I Flush eyes with water, remove contact lenses E->I J Call a Physician F->J G->J H->J I->J

References

Personal protective equipment for handling Zegocractin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling Zegocractin. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Immediate Precautions

This compound is classified with Acute toxicity, oral (Category 4), and is harmful if swallowed[1]. It is imperative to avoid the formation of dust and aerosols and to prevent inhalation, as well as contact with skin and eyes[1].

Key Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P330: Rinse mouth if ingested.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. This information is derived from the official Safety Data Sheet (SDS) and should be strictly followed.

Protection Type Specific Requirement Rationale & Source
Eye Protection Safety goggles with side-shieldsTo provide protection against splashes and airborne particles.[1]
Hand Protection Protective glovesTo prevent direct skin contact with the compound.[1]
Skin & Body Protection Impervious clothingTo protect skin and personal clothing from contamination.[1]
Respiratory Protection Suitable respiratorTo be used to prevent inhalation of dust or aerosols, especially when not handled in a containment device.[1]

Engineering Controls and Laboratory Setup

Proper engineering controls are the first line of defense in minimizing exposure risk.

  • Ventilation: All work with this compound must be conducted in an area with adequate ventilation. The use of appropriate exhaust ventilation is required to control airborne concentrations.[1]

  • Safety Stations: A safety shower and an eye wash station must be readily accessible in the immediate work area.[1]

Step-by-Step Handling and Operational Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Assess Risks & Review SDS B Verify Engineering Controls (Ventilation, Safety Shower, Eyewash) A->B C Don Required PPE B->C D Handle this compound (Weighing, Dissolving, Experimentation) C->D E Perform Post-Use Decontamination (Clean work surfaces) D->E F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G H Dispose of Waste G->H I End of Process

Caption: Workflow for safe handling of this compound.

Experimental Protocols:

  • Dissolution for In Vitro Use: this compound is soluble in DMSO at a concentration of 100 mg/mL (237.1 mM)[2]. It is recommended to use fresh DMSO, as moisture can reduce solubility[2]. For cell-based assays, stock solutions are typically prepared in DMSO and then diluted in an appropriate aqueous buffer to the final desired concentration.

  • Preparation of Suspended Solution for In Vivo Use: To create a 2.08 mg/mL suspended solution for oral or intraperitoneal injection, a specific protocol can be followed. For a 1 mL working solution, add 100 μL of a 20.8 mg/mL DMSO stock solution to 400 μL of PEG300 and mix. Then, add 50 μL of Tween-80, mix again, and finally add 450 μL of Saline to reach the final volume[3].

Mechanism of Action: CRAC Channel Inhibition

This compound functions as an inhibitor of the calcium-release activated calcium-channel (CRAC channel)[2][3][4]. It specifically targets the Orai1 protein, which is a key component of the CRAC channel pore[4]. By binding to and inhibiting Orai1, this compound blocks the influx of extracellular calcium into the cell. This disruption of calcium signaling prevents the activation of downstream pathways that lead to the proliferation of certain immune cells and the release of inflammatory cytokines[4].

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Orai1 Orai1 Channel Ca_int Ca²⁺ Orai1->Ca_int Ca_ext Ca²⁺ Ca_ext->Orai1 Influx Signaling Downstream Signaling (e.g., Cytokine Release) Ca_int->Signaling Activates This compound This compound This compound->Orai1 Inhibits

Caption: this compound's mechanism of action.

Disposal Plan

All waste materials contaminated with this compound, including unused product, empty containers, and disposable PPE, must be treated as hazardous waste.

  • Containment: Collect all contaminated materials in a clearly labeled, sealed container suitable for chemical waste.

  • Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations. Do not allow the product to enter drains, water courses, or the soil[1]. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Procedures

In the event of exposure, follow these first aid measures immediately:

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Separate eyelids to ensure thorough flushing and call a physician promptly.[1]

  • Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1]

  • Inhalation: Relocate the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]

  • Ingestion: Wash out the mouth with water and seek immediate medical attention.[1]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.